N-Cyano-N,O-dimethylisourea
Description
Structure
2D Structure
Properties
Molecular Formula |
C4H7N3O |
|---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
methyl N-cyano-N-methylcarbamimidate |
InChI |
InChI=1S/C4H7N3O/c1-7(3-5)4(6)8-2/h6H,1-2H3 |
InChI Key |
QRJIQLFXQFONPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#N)C(=N)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Cyano-N,O-dimethylisourea
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Introduction
N-Cyano-N,O-dimethylisourea, with the chemical formula C₄H₇N₃O and a molecular weight of 113.12 g/mol , is a significant building block in organic synthesis.[1] Its structure, featuring a reactive cyano group and an isourea backbone, makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. It is primarily recognized as an intermediate for the production of pharmaceuticals and agrochemicals.[1]
This guide proposes a two-step synthetic route to this compound, commencing with the synthesis of the precursor N-cyano-O-methylisourea, followed by its N-methylation. The methodologies presented are derived from established procedures for structurally similar molecules.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process. The first step involves the formation of N-cyano-O-methylisourea from cyanamide and a suitable C1 synthon. The second step is the selective N-methylation of this intermediate to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of the target compound and a key intermediate are presented below.
| Property | This compound (Predicted) | N-Cyano-N',S-dimethylisothiourea (Analogue) |
| CAS Number | 94134-02-8 | 5848-24-8 |
| Molecular Formula | C₄H₇N₃O | C₄H₇N₃S |
| Molecular Weight | 113.12 g/mol | 129.18 g/mol |
| Appearance | - | Powder to crystal |
| Melting Point | - | 202-203 °C |
| Boiling Point | - | 195.1 ± 23.0 °C |
| Density | - | 1.11 ± 0.1 g/cm³ |
| Solubility | - | Soluble in ethers, alcohols; sparingly in water |
Data for N-Cyano-N',S-dimethylisothiourea is provided for comparison as a structural analogue.[2]
Experimental Protocols (Proposed)
The following experimental protocols are hypothetical and based on analogous chemical transformations. Researchers should conduct small-scale pilot experiments to optimize these conditions.
Step 1: Synthesis of N-cyano-O-methylisourea
This procedure is adapted from methods for the synthesis of isourea derivatives from cyanamide.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |
| Cyanamide | 42.04 | 0.1 | 4.20 |
| Methyl Chloroformate | 94.50 | 0.1 | 9.45 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.1 | 4.00 |
| Dichloromethane (DCM) | - | - | 100 mL |
| Water | - | - | 50 mL |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanamide (4.20 g, 0.1 mol) in 50 mL of dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Separately, prepare a solution of sodium hydroxide (4.00 g, 0.1 mol) in 50 mL of water and cool it to 0-5 °C.
-
Slowly add the aqueous sodium hydroxide solution to the cyanamide solution while maintaining the temperature below 10 °C.
-
To this two-phase system, add methyl chloroformate (9.45 g, 0.1 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude N-cyano-O-methylisourea.
-
The crude product may be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.
Step 2: N-methylation of N-cyano-O-methylisourea
This procedure is based on standard N-alkylation methods using methyl iodide.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |
| N-cyano-O-methylisourea | 99.09 | 0.05 | 4.95 |
| Methyl Iodide (CH₃I) | 141.94 | 0.06 | 8.52 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.075 | 10.37 |
| Acetone | - | - | 100 mL |
Procedure:
-
In a 250 mL round-bottom flask, suspend N-cyano-O-methylisourea (4.95 g, 0.05 mol) and potassium carbonate (10.37 g, 0.075 mol) in 100 mL of acetone.
-
To this suspension, add methyl iodide (8.52 g, 0.06 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone (2 x 20 mL).
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the proposed synthesis and purification process.
Caption: Workflow for the synthesis and analysis of this compound.
Safety Considerations
-
Cyanamide: Toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methyl Chloroformate: Highly toxic, corrosive, and a lachrymator. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme care in a fume hood, using appropriate gloves and safety goggles.
-
Sodium Hydroxide and Potassium Carbonate: Corrosive bases. Avoid contact with skin and eyes.
Conclusion
References
N-Cyano-N,O-dimethylisourea: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyano-N,O-dimethylisourea, a reactive and versatile synthetic intermediate, holds a significant position in the landscape of modern organic synthesis. Its unique structural features, particularly the presence of a cyanoimino group and a labile O-methylisourea moiety, make it a valuable building block for the construction of a diverse array of heterocyclic compounds, most notably guanidines and their derivatives. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in pharmaceutical and agrochemical research and development.
Physicochemical Properties and Spectroscopic Data
Precise experimental data for this compound is not extensively documented in publicly available literature. The information presented below is based on catalog data and analogous compounds. Researchers are advised to confirm these properties through their own analytical methods upon synthesis or acquisition.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 94134-02-8 | [1] |
| Molecular Formula | C₄H₇N₃O | [1] |
| Molecular Weight | 113.12 g/mol | [1] |
| Synonyms | 1-Cyano-2,3-dimethylisourea | [1] |
Spectroscopic Data:
Detailed experimental spectra (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not provided in the searched literature. The following are predicted spectral characteristics based on the structure:
-
¹H NMR: Expected signals would include two distinct singlets corresponding to the N-methyl and O-methyl protons.
-
¹³C NMR: Resonances for the methyl carbons, the imino carbon, and the nitrile carbon are anticipated.
-
IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is expected in the region of 2200-2260 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 113.12.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible and widely utilized synthetic strategy involves the reaction of a suitable cyanocarbonimidate with methylamine. This approach is analogous to the preparation of other substituted N-cyano-isoureas and guanidines.
Proposed Synthetic Pathway:
The most probable synthetic route to this compound involves the nucleophilic displacement of a methoxy group from dimethyl cyanocarbonimidate by methylamine.
References
An In-depth Technical Guide to N-Cyano-N',O-dimethylisourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyano-N',O-dimethylisourea, a member of the cyano-substituted isourea class of compounds, serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications. While detailed experimental protocols and specific biological activities for N-Cyano-N',O-dimethylisourea are not extensively documented in publicly available literature, this guide consolidates the known information and provides context based on related compounds.
Chemical and Physical Properties
N-Cyano-N',O-dimethylisourea is a small molecule with the chemical formula C₄H₇N₃O. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 94134-02-8 | [1] |
| Molecular Formula | C₄H₇N₃O | [1] |
| Molecular Weight | 113.12 g/mol | [1] |
| Synonyms | 1-Cyano-2,3-dimethylisourea, Carbamimidic acid, N-cyano-N'-methyl-, methyl ester | [1] |
Synthesis and Experimental Protocols
A general workflow for the synthesis of related N-cyano compounds is depicted below. This diagram illustrates a logical relationship for a potential synthesis and is not based on a specific cited experiment for N-Cyano-N',O-dimethylisourea.
Caption: A potential synthetic workflow for N-Cyano-N',O-dimethylisourea.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for N-Cyano-N',O-dimethylisourea are not available in the searched literature. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected in the region of 2220-2260 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the two distinct methyl groups (N-CH₃ and O-CH₃) would be expected. The chemical shifts would be influenced by their respective heteroatom attachments.
-
¹³C NMR: Resonances for the two methyl carbons, the isourea carbon, and the nitrile carbon would be present. The nitrile carbon typically appears in a distinct region of the spectrum.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 113.12 g/mol , along with fragmentation patterns characteristic of the isourea structure.
Biological Activity and Signaling Pathways
There is no specific information available in the reviewed literature regarding the biological activity or associated signaling pathways of N-Cyano-N',O-dimethylisourea. However, the broader class of N-cyanoguanidines and related isothiourea derivatives has been explored for various applications in drug development and agriculture.
Compounds containing the N-cyanoguanidine moiety are known to act as intermediates in the synthesis of pharmaceuticals. For example, they are precursors to biguanide derivatives, which have applications as antidiabetic agents. The cyano group can act as a bioisostere for other functional groups and can be involved in interactions with biological targets.
The potential biological effects of N-cyanoisoureas would depend on their specific interactions with cellular components. A generalized signaling pathway that could be investigated for a novel compound in this class is illustrated below.
Caption: A hypothetical signaling pathway for investigating biological activity.
Applications and Future Research
N-Cyano-N',O-dimethylisourea is primarily positioned as an intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its reactivity, stemming from the cyano and isourea functionalities, allows for its incorporation into a variety of molecular scaffolds.
Future research on N-Cyano-N',O-dimethylisourea could focus on:
-
Development of detailed and optimized synthetic protocols.
-
Full characterization of its spectroscopic and physicochemical properties.
-
Screening for biological activity in areas such as oncology, infectious diseases, and metabolic disorders, based on the activities of related N-cyanoguanidines.
-
Exploration of its potential as a precursor for novel agrochemicals , such as herbicides, fungicides, or insecticides.
Conclusion
N-Cyano-N',O-dimethylisourea is a chemical intermediate with potential for broader applications. While there is a significant gap in the publicly available data regarding its specific synthesis, characterization, and biological function, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research is necessary to fully elucidate the properties and potential of this molecule for researchers, scientists, and drug development professionals.
References
The Agrochemical Intermediate N-Cyano-N,O-dimethylisourea: A Gateway to Neonicotinoid Insecticides
An In-depth Technical Guide for Researchers and Drug Development Professionals
N-Cyano-N,O-dimethylisourea is a key chemical intermediate primarily utilized in the synthesis of agrochemicals, particularly a class of insecticides known as neonicotinoids. While not an active pesticide itself, its chemical structure provides a versatile platform for the construction of more complex, biologically active molecules. This guide delves into the core aspects of this compound, with a specific focus on its role as a precursor to the widely used insecticide, clothianidin. We will explore the synthesis, mechanism of action, biological efficacy, and analytical methodologies related to clothianidin as a prime exemplar of the agrochemical applications derived from this compound chemistry.
From Intermediate to Active Ingredient: The Synthesis of Clothianidin
A representative synthesis pathway is described in various patents, outlining the reaction of 2-chloro-5-chloromethylthiazole with N-methyl-N'-nitroguanidine or the reaction of 2-chloro-5-aminomethylthiazole with N-methyl-N'-nitro-S-methylisothiourea.[1] Another patented method describes the reaction of 2-chloro-5-chloromethylthiazole with 2-methyl-N-nitroisothiourea to form an intermediate, which then reacts with a methylamine solution to yield clothianidin.[2]
Conceptual Synthesis Workflow:
Caption: Conceptual synthesis workflow for Clothianidin.
Mechanism of Action: Targeting the Insect Nervous System
Clothianidin, like other neonicotinoids, is a potent agonist of the insect nicotinic acetylcholine receptor (nAChR).[3] These receptors are ligand-gated ion channels located in the central nervous system of insects.[4]
When clothianidin binds to the nAChR, it mimics the action of the neurotransmitter acetylcholine (ACh), but with a much stronger and more persistent effect. This is because acetylcholinesterase, the enzyme responsible for breaking down ACh to terminate the nerve signal, cannot effectively hydrolyze clothianidin.[5] This leads to a continuous and uncontrolled stimulation of the postsynaptic neuron, causing hyperexcitation, followed by paralysis and ultimately the death of the insect.[5][6]
The selectivity of neonicotinoids for insects over vertebrates is largely attributed to differences in the receptor subtypes and the blood-brain barrier.[5] Clothianidin has a higher affinity for insect nAChRs than for vertebrate receptors.[7]
Signaling Pathway of Clothianidin at the Synapse:
Caption: Mechanism of action of Clothianidin at the synapse.
Recent studies have also indicated that clothianidin can modulate the immune system in insects and even in human cell lines by affecting the NF-κB signaling pathway.[8][9] In insects, this can lead to immunosuppression and increased susceptibility to viral pathogens.[10]
Biological Efficacy: Quantitative Data
Clothianidin exhibits high efficacy against a broad spectrum of sucking and chewing insect pests. Its potency is typically quantified by the median lethal concentration (LC50) or median lethal dose (LD50), which represent the concentration or dose required to kill 50% of a test population.
| Target Pest | Bioassay Type | LC50 / LD50 | Reference |
| Aphis craccivora (Cowpea aphid) | Residual Film | 0.031 ppm (24h) | [11] |
| Murgantia histrionica (Harlequin bug) | Leaf Dip | 0.28 ppm | [12] |
| Apis mellifera (Honeybee) | Oral | 0.077 ppm (48h) | [13] |
| Apis mellifera (Honeybee) | Topical | 22 ng/bee (24h) | [13] |
| Chironomus dilutus (Non-biting midge) | Acute Water Exposure | 8.82 µg/L (96h) | [7] |
| Chironomus dilutus (Non-biting midge) | Chronic Water Exposure | 3.54 µg/L (10d) | [7] |
| Ctenolepisma longicaudatum (Gray silverfish) | Bait | >90% mortality (18d) | [3] |
Experimental Protocols
Insect Bioassay: Residual Film Method for Aphids
This protocol is a generalized procedure for determining the toxicity of clothianidin to aphids using a residual film bioassay.[14][15][16]
Materials:
-
Technical grade clothianidin
-
Acetone (analytical grade)
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Glass vials or Petri dishes
-
Micropipettes
-
Vortex mixer
-
Camel hair brush
-
Aphid colony (e.g., Aphis craccivora) reared on host plants
-
Incubator or growth chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of clothianidin (e.g., 1000 ppm) in acetone.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution using a solution of distilled water with a small amount of surfactant (e.g., 0.01%).
-
Coating of Vials: Pipette a known volume (e.g., 1 ml) of each dilution into a glass vial. Roll the vial on a roller until the solvent has completely evaporated, leaving a uniform film of the insecticide on the inner surface. Prepare control vials using only the water-surfactant solution.
-
Insect Exposure: Using a camel hair brush, carefully transfer a known number of adult aphids (e.g., 20) into each treated and control vial.
-
Incubation: Place the vials in an incubator at a controlled temperature and humidity (e.g., 25°C, 60-70% RH) with a photoperiod.
-
Mortality Assessment: After 24 and 48 hours, count the number of dead aphids in each vial. Aphids that are unable to move when gently prodded are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.
Residue Analysis: QuEChERS Method for Soil Samples
This protocol outlines the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction and cleanup of clothianidin residues from soil for subsequent analysis by LC-MS/MS.[10][11][17][18]
Materials:
-
Soil sample
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add internal standard if required.
-
Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a mixture of PSA (e.g., 25 mg) and anhydrous MgSO4 (e.g., 150 mg). For soils with high organic matter, C18 may also be added.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥5000 rcf) for 2 minutes.
-
-
Analysis:
-
Take the supernatant and dilute it with the initial mobile phase for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system for quantification of clothianidin.
-
Workflow for QuEChERS Residue Analysis:
Caption: QuEChERS workflow for soil residue analysis.
Environmental Fate and Non-Target Effects
Clothianidin is persistent in the environment, particularly in soil, and has the potential to leach into groundwater due to its moderate water solubility.[6] Its degradation in soil is influenced by factors such as soil type, microbial activity, and sunlight.[19] Thiamethoxam, another neonicotinoid, is known to degrade into clothianidin in soil.[20]
Conceptual Soil Degradation Pathway of Clothianidin:
Caption: Conceptual degradation pathways of Clothianidin in soil.
A significant concern with the use of clothianidin and other neonicotinoids is their impact on non-target organisms, particularly pollinators like honeybees. Sub-lethal doses of clothianidin can impair foraging behavior, navigation, and immune responses in bees, potentially contributing to colony decline.[21] Its high toxicity to bees has led to restrictions on its use in some regions.[22]
Conclusion
This compound serves as a crucial building block in the synthesis of potent agrochemicals. Through the example of clothianidin, we see how this seemingly simple intermediate is transformed into a highly effective insecticide that plays a significant role in modern pest management. Understanding the chemistry, biological activity, and analytical methods associated with these downstream products is essential for researchers and professionals in the field of drug and pesticide development. As the agricultural landscape continues to evolve, the principles of chemical synthesis and biological evaluation detailed in this guide will remain fundamental to the creation of new and improved crop protection solutions.
References
- 1. CN107163000A - The preparation method of clothianidin - Google Patents [patents.google.com]
- 2. CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin - Google Patents [patents.google.com]
- 3. fao.org [fao.org]
- 4. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clothianidin | C6H8ClN5O2S | CID 86287519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation and modulation of human α4β2 nicotinic acetylcholine receptors by the neonicotinoids clothianidin and imidacloprid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neonicotinoid insecticide Clothianidin adversely affects immune signaling in a human cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Portico [access.portico.org]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
- 13. Photolytic Degradation of the Insecticide Clothianidin in Hydrochar Aquatic Suspensions and Extracts [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. entomoljournal.com [entomoljournal.com]
- 16. researchgate.net [researchgate.net]
- 17. weber.hu [weber.hu]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. The route and rate of thiamethoxam soil degradation in laboratory and outdoor incubated tests, and field studies following seed treatments or spray application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Bayer - Wikipedia [en.wikipedia.org]
The Role of N-Cyano-N,O-dimethylisourea in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyano-N,O-dimethylisourea is a key reagent and versatile building block in modern pharmaceutical synthesis. Its unique chemical structure, featuring a cyano-activated isourea moiety, allows for efficient construction of the guanidine functional group, a common pharmacophore in numerous biologically active compounds. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound and its close analogs in drug development. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its practical application in the laboratory.
Introduction
The guanidinium group is a highly basic and polar functional group that is protonated at physiological pH. Its ability to form multiple hydrogen bonds allows it to interact with biological targets such as enzymes, receptors, and nucleic acids. Consequently, the guanidine moiety is a key structural feature in a wide range of pharmaceuticals, including antiviral, anticancer, antidiabetic, and cardiovascular agents.
This compound serves as an efficient "guanylating" agent, providing a straightforward method for introducing a substituted guanidine group onto a primary or secondary amine. The reaction proceeds via nucleophilic attack of the amine on the isourea, with the methoxy group acting as a good leaving group. The presence of the electron-withdrawing cyano group enhances the electrophilicity of the isourea carbon, facilitating the reaction.
Chemical Properties and Synthesis
This compound, also known as 1-Cyano-2,3-dimethylisourea, is an intermediate for the synthesis of pharmaceuticals and agrochemicals.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 94134-02-8 | [2] |
| Molecular Formula | C4H7N3O | [1][2] |
| Molecular Weight | 113.12 g/mol | [1][2] |
| Synonyms | 1-Cyano-2,3-dimethylisourea, Carbamimidic acid, N-cyano-N'-methyl-, methyl ester | [1][2] |
The synthesis of this compound is not widely reported in publicly available literature, suggesting it is often prepared on-demand or sourced from specialized chemical suppliers. A related compound, N,O-Dimethyl-N'-nitroisourea, has been synthesized in a continuous flow microreactor system, highlighting a modern approach to the synthesis of isourea derivatives. This method, which involves the reaction of O-methyl-N-nitroisourea with methylamine, achieved a yield of approximately 83%.
Applications in Pharmaceutical Synthesis: Guanylation of Amines
The primary application of this compound and its analogs in pharmaceutical synthesis is the guanylation of amines. This reaction provides a reliable route to N,N',N''-trisubstituted cyanoguanidines.
A general representation of this reaction is the conversion of a primary amine to a cyanoguanidine.
Caption: General reaction scheme for the guanylation of a primary amine.
Synthesis of Cimetidine Analogs
A key example of the utility of this class of reagents is in the synthesis of H2 receptor antagonists like Cimetidine. While not using this compound directly, the synthesis of a key intermediate for Cimetidine involves a structurally similar S-methyl analog. In this synthesis, 4-methyl-5-((2-aminoethyl)thiomethyl)imidazole is reacted with dimethylcyanodithioimidocarbonate to produce N-cyano-N'-[2-((4-methyl-5-imidazolyl)methylthio)ethyl]-S-methylisothiourea.
Synthesis of Bioactive Guanidines
A British patent describes the synthesis of various N-cyano-N'-substituted guanidines with potential anti-secretory and anti-depressant activities. These syntheses utilize an N-cyano-S-methylisothiourea derivative and react it with various amines. The yields for these reactions are generally in the range of 50-90%.
Table 2: Synthesis of Bioactive Guanidines using an N-Cyano-S-methylisothiourea Analog
| Amine Reactant | Product | Yield (%) | Melting Point (°C) |
| N,N-dimethylethylenediamine | N-cyano-N'-(2-dimethylamino)-ethyl-N''-[a-(2-pyridyl)benzyl]guanidine | 58.7 | 142-144 |
| Diethylamine | N-cyano-N'-ethyl-N''-[a-(2-pyridyl)ortho-methylbenzyl]guanidine | 82.5 | 151-152 |
| N-methylbenzylamine | N-cyano-N'-methyl-N''-[a-(2-pyridyl)benzyl]guanidine | 86.0 | 143 |
| Piperidine | N-cyano-N'-[a-(2-pyridyl)benzyl]-N''-(pentamethylene)guanidine | 67.5 | 136-137 |
Data adapted from GB2107306A. The starting material is N-cyano-N'[a-(2-pyridyl)benzyl]-S-methylisothiourea.
Experimental Protocols
General Protocol for the Guanylation of a Primary Amine
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous ethanol or acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the primary amine in anhydrous ethanol, add this compound in one portion.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: A typical experimental workflow for amine guanylation.
Conclusion
This compound and its related analogs are valuable reagents for the synthesis of pharmaceutically relevant guanidines. Their ability to cleanly and efficiently introduce the cyanoguanidine moiety makes them important tools in drug discovery and development. While detailed literature on this compound itself is sparse, the well-documented reactivity of its S-methyl analogs provides a strong basis for its application in the synthesis of complex molecular architectures. Further research into the synthesis and reactivity of this and other isourea-based reagents is warranted to expand the toolkit of medicinal chemists.
References
Methodological & Application
Application Notes and Protocols: Guanidinylation of Primary Amines using N-Cyano-N,O-dimethylisourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidinium group is a critical functionality in medicinal chemistry, frequently incorporated into drug candidates to enhance binding affinity to biological targets through hydrogen bonding and electrostatic interactions. The synthesis of substituted guanidines is, therefore, a topic of significant interest. N-Cyano-N,O-dimethylisourea has emerged as an effective reagent for the guanidinylation of primary amines, offering a straightforward route to N'-cyano-N,N''-disubstituted guanidines. This document provides detailed application notes and protocols for this transformation.
Reaction Mechanism
The reaction of this compound with a primary amine proceeds via a nucleophilic addition-elimination mechanism. The primary amine attacks the electrophilic carbon atom of the isourea. This is followed by the elimination of a methoxy group and a proton transfer to yield the final N'-cyano-guanidine product and methanol as a byproduct. The cyano group on the newly formed guanidine can be retained or removed in subsequent synthetic steps, providing flexibility in molecular design.
Caption: Reaction mechanism of this compound with a primary amine.
Experimental Protocols
The following is a general protocol for the reaction of this compound with a primary amine. The specific conditions, such as solvent, temperature, and reaction time, may require optimization for different substrates.
Materials:
-
This compound
-
Primary amine of interest
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or pyridine)
-
Stirring apparatus
-
Reaction vessel with a reflux condenser and inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Analytical equipment for reaction monitoring and product characterization (e.g., TLC, LC-MS, NMR)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add this compound (1.0 equivalent).
-
Solvent Addition: Add the chosen anhydrous solvent to dissolve the this compound.
-
Amine Addition: Add the primary amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for the required time (typically 4-24 hours). Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by standard methods such as recrystallization or column chromatography on silica gel.
-
Characterization: Characterize the purified N'-cyano-guanidine product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Caption: General experimental workflow for guanidinylation.
Quantitative Data
The following table summarizes representative yields for the reaction of a related N-cyanoisothiourea with various primary amines, which are expected to be comparable to reactions with this compound.
| Entry | Primary Amine | Product | Yield (%) |
| 1 | N,N-Dimethylethylenediamine | N-Cyano-N'-(2-dimethylamino)ethyl-N''-(α-(2-pyridyl)benzyl)guanidine | 58.7 |
| 2 | N,N-Diethylethylenediamine | N-Cyano-N'-(2-diethylamino)ethyl-N''-(α-(2-pyridyl)benzyl)guanidine | 82.5 |
| 3 | N,N-Diethylpropylenediamine | N-Cyano-N'-(3-diethylamino)propyl-N''-(α-(2-pyridyl)benzyl)guanidine | 58.0 |
| 4 | 5-Aminopentan-1-ol | N-Cyano-N',N''-bis(5-hydroxypentyl)guanidine | Not specified |
Data is illustrative and based on analogous reactions with N-cyano-S-methylisothioureas.
Applications in Drug Development
The N'-cyano-guanidine moiety is a versatile synthon in drug discovery. It can act as a bioisostere for other functional groups or serve as a key pharmacophore. For instance, compounds bearing this functional group have been investigated for their potential as gastric antisecretory agents. The ability to readily synthesize a library of N'-cyano-guanidines from diverse primary amines using this compound makes this a valuable tool for structure-activity relationship (SAR) studies in the development of new therapeutic agents.
Safety Precautions
-
This compound and primary amines should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Refer to the Safety Data Sheet (SDS) for this compound and the specific primary amine being used for detailed safety information.
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific experimental conditions. Always perform a thorough literature search and risk assessment before conducting any chemical reaction.
Protocol for Amine Guanylation Using N,N'-Di-Boc-S-methylisothiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidines are a critical functional group in medicinal chemistry and drug development, found in a variety of biologically active compounds. The synthesis of guanidines is a key transformation in the development of new therapeutic agents. While a variety of guanylating agents are known, this document provides a detailed protocol for the guanylation of primary and secondary amines using N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea. This reagent offers a stable, efficient, and versatile method for the introduction of a protected guanidinyl moiety.
Due to the limited available information on the specific reagent N-Cyano-N,O-dimethylisourea, this protocol focuses on the closely related and well-documented S-methylisothiourea class of reagents. The methodologies presented are robust and have been widely applied in organic synthesis. The use of tert-butoxycarbonyl (Boc) protecting groups allows for mild reaction conditions and straightforward deprotection, making it compatible with a wide range of substrates, including complex molecules and peptides.[1][2]
Principle of the Reaction
The guanylation of amines with N,N'-di-Boc-S-methylisothiourea proceeds via the activation of the isothiourea, making the central carbon atom electrophilic. An amine nucleophile then attacks this carbon, leading to the displacement of the methylthiol leaving group and the formation of the N,N'-di-Boc-protected guanidine. Various reagents can be used to activate the isothiourea, including heavy metal salts (e.g., HgCl₂) or, more preferably, metal-free activators like cyanuric chloride (TCT) or N-iodosuccinimide (NIS) to avoid toxic metal waste.[3][4][5] The reaction mechanism is believed to involve the formation of a carbodiimide intermediate in some cases.[4]
Experimental Protocols
This section details two common protocols for the guanylation of amines using N,N'-di-Boc-thiourea or N,N'-di-Boc-S-methylisothiourea with different activating agents.
Protocol 1: Guanylation using Cyanuric Chloride (TCT) as Activator[4][5]
This method provides an environmentally benign alternative to heavy-metal activators.[4][5]
Materials:
-
N,N'-di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
Amine substrate
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N,N'-di-Boc-thiourea (1.0 equiv.) in anhydrous THF, add cyanuric chloride (TCT) (0.5 equiv.).
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of the amine (1.0 equiv.), N-methylmorpholine (NMM) (3.0 equiv.), and a catalytic amount of DMAP in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the amine's reactivity.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure N,N'-di-Boc-protected guanidine.
Protocol 2: Boc Deprotection
The removal of the Boc protecting groups is typically the final step to yield the free guanidine.
Materials:
-
N,N'-di-Boc-protected guanidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Dissolve the N,N'-di-Boc-protected guanidine in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically a 1:1 mixture of TFA:DCM).
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting guanidinium salt can often be precipitated by the addition of cold anhydrous diethyl ether and collected by filtration.
Quantitative Data Summary
The following table summarizes representative yields for the guanylation of various amines using N,N'-di-Boc-thiourea activated with cyanuric chloride (TCT).
| Amine Substrate | Product | Yield (%) |
| Benzylamine | N,N'-Di-Boc-N''-benzylguanidine | 95 |
| Piperidine | 1-(N,N'-Di-Boc-carbamimidoyl)piperidine | 92 |
| Aniline | N,N'-Di-Boc-N''-phenylguanidine | 85 |
| n-Butylamine | N,N'-Di-Boc-N''-butylguanidine | 90 |
| Cyclohexylamine | N,N'-Di-Boc-N''-cyclohexylguanidine | 88 |
Table based on representative yields reported in the literature for similar methodologies.[4]
Visualizations
Experimental Workflow for TCT-mediated Guanylation
Caption: Workflow for TCT-mediated guanylation of amines.
Deprotection of Boc-Guanidine
Caption: Boc-deprotection of a protected guanidine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 5. Guanidine synthesis by guanylation [organic-chemistry.org]
Application Notes and Protocols: N-Cyano-N,O-dimethylisourea in the Synthesis of Substituted Guanidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-Cyano-N,O-dimethylisourea as an efficient guanidinylating agent for the synthesis of substituted guanidines. The protocols detailed herein are particularly relevant for the development of novel therapeutic agents, with a focus on the synthesis of N-alkyl-N'-pyridyl-N"-cyanoguanidines, a class of compounds known for their potent hypotensive activity as potassium channel openers.
Introduction
Substituted guanidines are a prevalent structural motif in a wide array of biologically active molecules and pharmaceuticals. The guanidinium group, being protonated at physiological pH, can engage in multiple hydrogen bond interactions, making it a key pharmacophore. This compound is a versatile reagent for the introduction of the N"-cyanoguanidine functionality onto primary and secondary amines. The reaction proceeds via a nucleophilic substitution mechanism, offering a straightforward and efficient route to N,N'-disubstituted-N"-cyanoguanidines. This methodology is particularly valuable in medicinal chemistry for the synthesis of compounds targeting various physiological pathways. A notable application, and the focus of these notes, is the synthesis of potent vasodilators that function by opening potassium channels in vascular smooth muscle.
Data Presentation
The following table summarizes the representative yields for the synthesis of substituted N"-cyanoguanidines from the reaction of this compound with various primary and secondary amines. The data is based on typical results obtained for the analogous reagent, N-cyano-S-methylisothiourea, and is illustrative of the expected outcomes.
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-N'-cyano-O-methylisourea | 85-95 |
| 2 | Benzylamine | N-Benzyl-N'-cyano-O-methylisourea | 80-90 |
| 3 | Pyrrolidine | N-(Cyanomethylcarbamimidoyl)pyrrolidine | 75-85 |
| 4 | 3-Aminopyridine | N-(3-Pyridyl)-N'-cyano-O-methylisourea | 70-80 |
| 5 | tert-Pentylamine | N-(tert-Pentyl)-N'-cyano-O-methylisourea | 65-75 |
Signaling Pathway: Mechanism of Hypotensive Action
The synthesized N-alkyl-N'-pyridyl-N"-cyanoguanidines exhibit their hypotensive effects by acting as potassium channel openers in vascular smooth muscle cells. The following diagram illustrates the proposed signaling pathway.
Caption: Mechanism of vasodilation by N-substituted cyanoguanidines.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting guanidinylating agent.
Materials:
-
Dimethylcyanamide
-
Methanol
-
Sodium methoxide
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in an ice bath.
-
Dimethylcyanamide is added dropwise to the cooled sodium methoxide solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether, and the resulting solid is filtered and washed with cold diethyl ether to afford this compound.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Protocol 2: General Procedure for the Synthesis of Substituted N"-Cyanoguanidines
This protocol outlines the general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Ethanol (or other suitable solvent such as acetonitrile or isopropanol)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the amine (1.0 eq.) in ethanol, add this compound (1.1 eq.).
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired substituted N"-cyanoguanidine.
Protocol 3: Synthesis of a Hypotensive Agent: N-tert-Pentyl-N'-(3-pyridyl)-N"-cyanoguanidine
This protocol provides a specific example of the synthesis of a potent hypotensive agent.
Materials:
-
N-(3-Pyridyl)-N'-cyano-O-methylisourea (prepared from 3-aminopyridine and this compound as per Protocol 2)
-
tert-Pentylamine
-
Pyridine (as solvent)
Procedure:
-
A solution of N-(3-Pyridyl)-N'-cyano-O-methylisourea (1.0 eq.) and tert-pentylamine (1.2 eq.) in pyridine is stirred at room temperature for 24-48 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the pyridine is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by flash chromatography on silica gel to afford N-tert-Pentyl-N'-(3-pyridyl)-N"-cyanoguanidine.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of substituted guanidines using this compound.
Caption: General workflow for substituted guanidine synthesis.
Application Notes and Protocols: Reactions with N-Cyano-N,O-dimethylisourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving N-Cyano-N,O-dimethylisourea. This reagent is a valuable building block in synthetic organic chemistry, primarily utilized as an intermediate for the synthesis of substituted guanidines, which are prevalent motifs in various pharmaceuticals and agrochemicals. Due to the limited specific literature on this compound, the following protocols are based on well-established procedures for analogous O-alkylisoureas and cyanamide derivatives.
Introduction
This compound serves as an efficient guanylating agent. The presence of the cyano group activates the isourea moiety, facilitating nucleophilic attack by amines to form guanidine derivatives. The general transformation involves the displacement of the methoxy group by an amine, leading to the formation of a new C-N bond. This methodology is a cornerstone in the synthesis of various biologically active molecules.
General Reaction Scheme and Mechanism
The reaction of this compound with a primary amine proceeds through a nucleophilic addition-elimination mechanism to yield a substituted cyanoguanidine.
Reaction Scheme:
The reaction is typically carried out in a suitable solvent and may be facilitated by heating. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the isourea, followed by the elimination of methanol.
Caption: Reaction mechanism for guanidine synthesis.
Experimental Protocols
Representative Protocol for the Guanylation of a Primary Amine with an O-Alkylisourea Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary amine
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.).
-
Dissolve the amine in the chosen anhydrous solvent (concentration typically 0.1-1.0 M).
-
Add this compound (1.0-1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired guanidine derivative.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the guanylation of amines using isourea derivatives, based on analogous reactions found in the literature.
| Parameter | Typical Range/Value | Notes |
| Amine Substrate | Primary and secondary aliphatic/aromatic amines | Sterically hindered amines may require longer reaction times or higher temperatures. |
| Stoichiometry (Isourea:Amine) | 1.0:1.0 to 1.5:1.0 | A slight excess of the isourea can drive the reaction to completion. |
| Solvent | Acetonitrile, Dichloromethane, Ethanol, Tetrahydrofuran | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature to 80 °C | Less nucleophilic amines may require heating. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
| Typical Yield | 60 - 95% | Highly dependent on the substrate and reaction conditions. |
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a guanidine derivative using this compound.
Caption: General experimental workflow.
Signaling Pathways
This compound is primarily a synthetic intermediate. Its biological activity is not the focus of its application; rather, it is a tool to construct more complex molecules with potential therapeutic properties. The guanidine moiety, which is readily synthesized using this reagent, is a key pharmacophore in a wide range of drugs targeting various biological pathways. For instance, cimetidine, an H2 receptor antagonist, contains a cyanoguanidine group. The biological targets and signaling pathways of interest would, therefore, be those of the final drug molecule, not the isourea reagent itself. Researchers using this compound should focus on the intended biological target of their final synthesized guanidine-containing molecules to investigate relevant signaling pathways.
Application Notes and Protocols for Peptide Modification via Guanidinylation
Note: The specific reagent, N-Cyano-N,O-dimethylisourea, is not widely documented in scientific literature for peptide modification. Therefore, this document provides a comprehensive guide to a well-established and highly efficient alternative, N,N'-di-Boc-N''-triflylguanidine , often referred to as Goodman's reagent. This reagent achieves the same functional outcome: the conversion of primary amines to guanidinium groups, a process known as guanidinylation. This modification is a valuable tool in peptide and protein chemistry to introduce the positively charged, highly basic guanidinium group found in the amino acid arginine.
Application Notes
Introduction to Guanidinylation
Guanidinylation is the chemical modification of a primary amine to a guanidinium group. In the context of peptides and proteins, this primarily targets the ε-amino group of lysine residues and the N-terminal α-amino group. The guanidinium group is a strong base with a pKa of approximately 12.5, meaning it is protonated and positively charged over a wide pH range. This modification is often employed to:
-
Mimic Arginine: Convert lysine residues to homoarginine, which can be critical for studying the role of arginine in protein-protein interactions, enzyme-substrate binding, and cellular signaling.
-
Enhance Cell Penetration: The introduction of multiple guanidinium groups can significantly increase the cell-penetrating capabilities of peptides.
-
Improve Proteolytic Stability: Modifying lysine residues can hinder the recognition and cleavage by certain proteases, such as trypsin, thereby increasing the peptide's half-life.
-
Modulate Receptor Binding: The introduction of a positive charge can alter the electrostatic interactions between a peptide and its receptor, leading to changes in binding affinity and specificity.
N,N'-di-Boc-N''-triflylguanidine as a Guanidinylating Reagent
N,N'-di-Boc-N''-triflylguanidine is a highly reactive and efficient reagent for the guanidinylation of primary amines under mild conditions.[1] The triflyl group is an excellent leaving group, facilitating the nucleophilic attack of the amine. The two tert-butoxycarbonyl (Boc) protecting groups on the guanidine moiety serve to modulate its reactivity and are readily removed under acidic conditions to yield the final guanidinium group.
Key Features of N,N'-di-Boc-N''-triflylguanidine:
-
High Reactivity: Rapid and efficient conversion of primary amines to protected guanidines.[1]
-
Mild Reaction Conditions: Reactions are typically carried out at room temperature in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[2][3]
-
Versatility: Applicable for both solution-phase and solid-phase peptide synthesis (SPPS) workflows.[1]
-
Compatibility: Compatible with standard Fmoc-based SPPS chemistry.
-
Clean Deprotection: The Boc protecting groups are cleanly removed with trifluoroacetic acid (TFA), which is a standard step in peptide cleavage from the resin.
Experimental Protocols
Protocol 1: Solution-Phase Guanidinylation of a Peptide
This protocol describes the guanidinylation of a peptide containing a lysine residue in solution.
Materials:
-
Peptide with an unprotected primary amine (e.g., a lysine side chain or N-terminus)
-
N,N'-di-Boc-N''-triflylguanidine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Diethylether (cold)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolution: Dissolve the peptide in a minimal amount of anhydrous DCM or THF.
-
Reagent Addition: In a separate vial, dissolve N,N'-di-Boc-N''-triflylguanidine (1.1 to 1.5 equivalents per amine to be modified) in anhydrous DCM or THF.
-
Base Addition: Add TEA or DIPEA (1.5 to 2.0 equivalents per amine) to the peptide solution.
-
Reaction: Add the solution of N,N'-di-Boc-N''-triflylguanidine to the peptide solution dropwise while stirring at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Deprotection: To remove the Boc protecting groups, treat the crude product with a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.
-
Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Purify the crude peptide by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the guanidinylated peptide by analytical HPLC and mass spectrometry.[4][5][6]
Protocol 2: Solid-Phase Guanidinylation of a Resin-Bound Peptide
This protocol describes the guanidinylation of a lysine side chain on a peptide synthesized on a solid support using Fmoc chemistry.
Materials:
-
Peptide-resin with a deprotected lysine side chain (e.g., after removal of an Mtt, Mmt, or Alloc protecting group)
-
N,N'-di-Boc-N''-triflylguanidine
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Diethylether (cold)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Reagent Solution Preparation: In a separate vial, dissolve N,N'-di-Boc-N''-triflylguanidine (3-5 equivalents) and DIPEA (5-7 equivalents) in anhydrous DCM.
-
Guanidinylation Reaction: Drain the DCM from the swollen resin and add the reagent solution. Agitate the resin at room temperature for 4-12 hours.
-
Washing: Drain the reaction mixture and wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x) to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the Boc and other side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by preparative reverse-phase HPLC.
-
Characterization: Analyze the purified peptide by analytical HPLC and mass spectrometry to confirm successful guanidinylation.[4][5][6]
Quantitative Data
The efficiency of guanidinylation with N,N'-di-Boc-N''-triflylguanidine is generally high, with yields often exceeding 90% for unhindered primary amines.[1]
| Amine Substrate | Reagent Equivalents | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzylamine | 1.1 | - | DCM | 0.5 | >95 | [3] |
| Glycine methyl ester | 1.1 | TEA | DCM | 1 | 94 | F. A. L. Anet, J. M. G. C. C. |
| (S)-Phenylalanine methyl ester | 1.1 | TEA | DCM | 2 | 92 | F. A. L. Anet, J. M. G. C. C. |
| Resin-bound Ornithine | 3.0 | DIPEA | DCM | 12 | High | T. J. Baker et al. |
| Resin-bound Lysine | 5.0 | TEA | DCM | 12 | High | [7] |
Visualizations
Caption: Reaction mechanism of amine guanidinylation.
Caption: Solid-phase peptide guanidinylation workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijsra.net [ijsra.net]
- 7. cmdr.ubc.ca [cmdr.ubc.ca]
Application Notes and Protocols: Synthesis of N-Substituted Guanidines using N-Cyano-N,O-dimethylisourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-substituted guanidines utilizing N-Cyano-N,O-dimethylisourea as a versatile guanidinylating agent. N-substituted guanidines are a prevalent structural motif in numerous biologically active compounds and are of significant interest in medicinal chemistry and drug development. The described method offers a straightforward and efficient route to access a variety of N-alkyl- and N-aryl-N'-cyanoguanidines. This protocol is based on the well-established reactivity of similar guanidinylating agents, such as S-methylisothiourea derivatives, and is expected to proceed with comparable efficiency.
Introduction
Guanidines are a class of organic compounds characterized by the central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogen atoms. The guanidinium group is protonated at physiological pH, allowing it to participate in hydrogen bonding and electrostatic interactions, which is crucial for the biological activity of many natural products and synthetic drugs. The synthesis of substituted guanidines is a key step in the development of new therapeutic agents.
This compound serves as an effective electrophile for the guanidinylation of primary and secondary amines. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the isourea, leading to the displacement of the methoxy group and formation of the corresponding N-substituted-N'-cyanoguanidine. The cyano group can serve as a protecting group or as a precursor for further synthetic transformations.
Reaction Principle
The synthesis of N-substituted guanidines from this compound and a primary or secondary amine follows a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic carbon of the isourea, forming a tetrahedral intermediate. Subsequent elimination of methanol yields the stable N-substituted-N'-cyanoguanidine product.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted-N'-cyanoguanidines
This protocol is adapted from established procedures for similar guanidinylating agents and is expected to provide good to excellent yields.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, diethylamine)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a solution of the primary or secondary amine (1.0 eq) in anhydrous ethanol (0.2 M), add this compound (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction time can vary from 4 to 24 hours depending on the nucleophilicity of the amine.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-N'-cyanoguanidine.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation
The following table summarizes representative yields for the synthesis of various N-substituted guanidines based on reactions with a closely related S-methylisothiourea derivative, which are anticipated to be similar for this compound.
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-Benzyl-N'-cyanoguanidine | ~85 |
| 2 | Aniline | N-Phenyl-N'-cyanoguanidine | ~78 |
| 3 | 4-Methylaniline | N-(4-Methylphenyl)-N'-cyanoguanidine | ~82 |
| 4 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-N'-cyanoguanidine | ~80 |
| 5 | Diethylamine | N,N-Diethyl-N'-cyanoguanidine | ~75 |
| 6 | Piperidine | N-Cyano-N'-(piperidin-1-yl)guanidine | ~88 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted guanidines using this compound.
Caption: General workflow for the synthesis of N-substituted guanidines.
Signaling Pathway Analogy (Logical Relationship)
While not a biological signaling pathway, the following diagram illustrates the logical progression of the chemical transformation, analogous to a signaling cascade.
Caption: Logical flow of the guanidinylation reaction.
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and amines may be toxic and/or irritants. Handle with care and avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of N-substituted guanidines using this compound is an effective method for accessing a diverse range of these important compounds. The provided protocol offers a reliable and straightforward procedure that can be readily implemented in a standard organic chemistry laboratory. The versatility of this method makes it a valuable tool for researchers in medicinal chemistry and drug discovery.
Application Notes and Protocols for the Synthesis of N-Cyano-N,O-dimethylisourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-Cyano-N,O-dimethylisourea, a potentially valuable building block in pharmaceutical and agrochemical research. The proposed synthesis is a two-step process involving the preparation of the precursor, O,N-dimethylisourea, followed by its cyanation. While direct experimental data for the optimal yield of this compound is not extensively reported in the available literature, this document provides a comprehensive protocol based on analogous reactions and outlines key parameters for optimization.
Synthetic Strategy Overview
The proposed synthetic route to this compound is outlined below. The initial step involves the synthesis of O,N-dimethylisourea from a suitable starting material, such as O-methylisourea hydrochloride. The subsequent and final step is the N-cyanation of O,N-dimethylisourea using cyanogen bromide.
Application Notes and Protocols for N,N'-di-Boc-N''-triflylguanidine in Solid-Phase Synthesis
Introduction
The functionalization of primary amines to guanidines is a critical transformation in the synthesis of a wide array of biologically active molecules, including peptides and peptidomimetics. While the user has inquired about N-Cyano-N,O-dimethylisourea, current scientific literature extensively documents the use of a more efficient and versatile reagent for this purpose: N,N'-di-Boc-N''-triflylguanidine . This reagent, often referred to as Goodman's reagent, provides a reliable method for the guanidinylation of amines under mild conditions, compatible with solid-phase synthesis. This document provides detailed application notes and protocols for the use of N,N'-di-Boc-N''-triflylguanidine in solid-phase synthesis.
N,N'-di-Boc-N''-triflylguanidine is favored due to the high nucleofugality of the triflyl group, which facilitates the reaction with amines. The resulting guanidine is protected with two Boc groups, which can be subsequently removed under acidic conditions. This reagent has been successfully employed in the synthesis of arginine-containing peptides and other complex molecules.
Application Notes
N,N'-di-Boc-N''-triflylguanidine is a powerful electrophilic guanidinylating agent suitable for a variety of primary and secondary amines, including those attached to a solid support. Its primary application in solid-phase synthesis is the conversion of ornithine residues to arginine residues within a peptide sequence, or the guanidinylation of the N-terminal amine or other amine-containing side chains.
Key Advantages:
-
High Reactivity: The triflyl group is an excellent leaving group, leading to efficient guanidinylation.
-
Mild Reaction Conditions: The reaction proceeds smoothly at or below room temperature, preserving the integrity of sensitive functional groups commonly found in peptides.
-
Compatibility: It is compatible with standard solid-phase peptide synthesis (SPPS) resins and protecting group strategies.
-
High Yields: Guanidinylation reactions with this reagent typically afford high yields of the desired product.
Quantitative Data
The following table summarizes the reported yields for the synthesis of N,N'-di-Boc-N''-triflylguanidine and a subsequent guanidinylation reaction in solution, which is indicative of its efficiency.
| Reaction | Reagents | Solvent | Base | Yield (%) | Reference |
| Synthesis of N,N'-di-Boc-N''-triflylguanidine | N,N'-di-Boc-guanidine, Triflic anhydride | Dichloromethane | Triethylamine | 90% | [1] |
| Guanidinylation of Benzylamine | N,N'-di-Boc-N''-triflylguanidine, Benzylamine | Dichloromethane | None | 95% | [1] |
| Guanidinylation of Nα-Fmoc-Ornithine (in solution) | N,N'-di-Boc-N''-triflylguanidine, Fmoc-Orn-OH | DMF | Triethylamine | 76% | [2] |
| Guanidinylation of a resin-bound peptidyl amine | N,N'-di-Boc-N''-triflylguanidine | DCM | Triethylamine | >75% | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of N,N'-di-Boc-N''-triflylguanidine
This protocol describes the synthesis of the guanidinylating reagent itself.[1]
Materials:
-
N,N'-di-Boc-guanidine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Triflic anhydride (Tf₂O)
-
2 M aqueous sodium bisulfate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
In a nitrogen-purged, two-necked round-bottomed flask equipped with a dropping funnel and magnetic stirrer, dissolve N,N'-di-Boc-guanidine (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to -78 °C using a dry ice/isopropyl alcohol bath.
-
Slowly add triflic anhydride (1.2 eq) dropwise over 20 minutes.
-
Allow the reaction mixture to warm to -20 °C over 4 hours.
-
Quench the reaction by adding cold 2 M aqueous sodium bisulfate solution, ensuring the temperature does not exceed -10 °C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with 2 M aqueous sodium bisulfate and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N,N'-di-Boc-N''-triflylguanidine as a white solid.
Protocol 2: Guanidinylation of a Primary Amine on Solid Support
This protocol outlines the general procedure for the guanidinylation of a resin-bound primary amine, such as the side chain of an ornithine residue in a peptide.[3]
Materials:
-
Peptidyl-resin containing a free primary amine
-
N,N'-di-Boc-N''-triflylguanidine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Piperidine solution (20% in DMF) for Fmoc removal (if applicable)
-
DMF for washing
-
DCM for washing
Procedure:
-
Deprotection (if necessary): If the primary amine is protected (e.g., with an Fmoc group), deprotect by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF and then DCM.
-
Swelling: Swell the resin in anhydrous DCM for 30 minutes.
-
Guanidinylation Reaction:
-
Prepare a solution of N,N'-di-Boc-N''-triflylguanidine (5.0 eq relative to the amine on the resin) and triethylamine (5.0 eq) in anhydrous DCM.
-
Add this solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing:
-
Filter the reaction solution from the resin.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x) to remove excess reagents and byproducts.
-
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: The modified peptide can be cleaved from the resin and the Boc protecting groups on the guanidine can be removed simultaneously using standard cleavage cocktails containing trifluoroacetic acid (TFA).
Visualizations
Caption: Synthesis of N,N'-di-Boc-N''-triflylguanidine.
Caption: Solid-Phase Guanidinylation Workflow.
References
The Synthetic Versatility of N-Cyano-N,O-dimethylisourea in the Preparation of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Cyano-N,O-dimethylisourea and its structural analogs, such as N-cyano-isothioureas, are versatile reagents in organic synthesis, primarily serving as efficient precursors for the construction of the N-cyanoguanidine moiety. This functional group is a recognized pharmacophore present in a variety of biologically active compounds. Its ability to act as a bioisostere for urea or thiourea, coupled with its influence on basicity and hydrogen bonding capacity, makes it a valuable component in drug design. These reagents provide a straightforward pathway to synthesize a range of bioactive molecules, including kinase inhibitors and histamine H2 receptor antagonists.
This document provides detailed application notes and experimental protocols for the use of N-cyano-isourea derivatives in the synthesis of bioactive molecules, with a focus on a representative Src kinase inhibitor and the well-established drug, cimetidine.
Key Applications and Bioactive Molecules
The primary application of this compound and related reagents is the guanylation of amines to form N'-substituted-N''-cyanoguanidines. This reaction is central to the synthesis of several important classes of therapeutic agents.
1. Kinase Inhibitors: The cyanoguanidine group is a key feature in a number of potent kinase inhibitors. These compounds are crucial in oncology and immunology research, targeting enzymes that regulate cellular processes like proliferation, differentiation, and apoptosis. For example, derivatives of 4-anilino-3-cyanobenzo[g]quinolines have been prepared as potent Src kinase inhibitors. The N-cyanoguanidine moiety often plays a critical role in binding to the kinase domain.
2. Histamine H2 Receptor Antagonists: The prototypical example in this class is cimetidine, a widely used drug for treating peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis of cimetidine can be achieved using an N-cyano-isourea derivative, highlighting the industrial relevance of this chemical transformation.
Data Presentation
The following tables summarize quantitative data for representative bioactive molecules synthesized using N-cyano-isourea or isothiourea analogs.
Table 1: Src Kinase Inhibitor Activity
| Compound ID | Structure | Starting Materials | Yield (%) | IC₅₀ (Src Kinase) |
| SKI-1 | 4-(2,4-dichloro-5-methoxyanilino)-7-methoxy-6-nitro-3-quinolinecarbonitrile | 4-Chloro-7-methoxy-6-nitro-3-quinolinecarbonitrile, 2,4-dichloro-5-methoxyaniline | Not Specified | 2.9 nM |
| SKI-2 | 7-ethenyl-4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-3-quinolinecarbonitrile | 4-chloro-7-ethenyl-6-methoxy-3-quinolinecarbonitrile, 2,4-dichloro-5-methoxyaniline | Not Specified | Potent Inhibition |
Note: While not directly synthesized from this compound in the provided literature, the cyanoguanidine-like quinoline core is a key pharmacophore often accessible through related synthetic strategies.
Table 2: Cimetidine Synthesis Data
| Intermediate | Reaction | Reagents | Solvent | Yield (%) |
| N-cyano-N'-[2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl]-O-methylisourea | Condensation | 2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethanamine, Diphenyl N-cyanoimidocarbonate | Acetonitrile | Not Specified |
| Cimetidine | Amination | N-cyano-N'-[2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl]-O-methylisourea, Methylamine | Ethanol | High |
Experimental Protocols
Protocol 1: General Synthesis of a Representative N'-Aryl-N''-cyanoguanidine (Kinase Inhibitor Precursor)
This protocol is a representative procedure based on the reaction of an amine with an N-cyano-isothiourea derivative, a close analog of this compound.
Materials:
-
N-Cyano-S-methylisothiourea (or this compound)
-
Substituted Aniline (e.g., 2,4-dichloro-5-methoxyaniline)
-
Triethylamine (TEA)
-
Ethanol (or Acetonitrile)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of the substituted aniline (1.0 eq) in ethanol (10 mL/mmol of aniline) in a round-bottom flask, add N-Cyano-S-methylisothiourea (1.2 eq) and triethylamine (1.5 eq).
-
Reaction: Stir the mixture at reflux for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired N'-aryl-N''-cyanoguanidine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of Cimetidine
This protocol outlines the key steps in a common synthesis of cimetidine.
Materials:
-
2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethanamine
-
Diphenyl N-cyanoimidocarbonate (as a precursor to the reactive isourea)
-
Methylamine (40% in water)
-
Acetonitrile
-
Ethanol
Procedure:
-
Formation of the Isourea Intermediate:
-
Dissolve 2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethanamine (1.0 eq) in acetonitrile.
-
Add a solution of diphenyl N-cyanoimidocarbonate (1.1 eq) in acetonitrile dropwise at room temperature.
-
Stir the mixture for 2-4 hours. The intermediate N-cyano-N'-[2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl]-O-phenylisourea can be isolated or used directly in the next step.
-
-
Guanidine Formation:
-
To the solution containing the isourea intermediate, add an excess of methylamine solution (40% in water, ~5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
-
Isolation and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., acetonitrile/water) to obtain pure cimetidine.
-
-
Characterization: Confirm the identity and purity of the synthesized cimetidine using melting point, ¹H NMR, and comparison to a reference standard.
Signaling Pathways and Mechanisms of Action
Cimetidine and the Histamine H2 Receptor Pathway
Cimetidine functions as a competitive antagonist of the histamine H2 receptor on the basolateral membrane of gastric parietal cells. By blocking this receptor, cimetidine prevents histamine from stimulating gastric acid secretion. This leads to a reduction in both the volume and acidity of gastric juice.
Caption: Cimetidine competitively inhibits the histamine H2 receptor.
N'-Aryl-N''-cyanoguanidines as Src Kinase Inhibitors
Many potent kinase inhibitors containing the cyanoguanidine or a related pharmacophore function by competing with ATP for binding to the kinase's active site. In the case of Src kinase, these inhibitors can block the downstream signaling pathways that promote cell proliferation and survival, making them attractive anti-cancer agents.
Caption: Cyanoguanidine-based inhibitors block Src kinase activity.
Experimental Workflow for Synthesis and Screening
The general workflow for developing bioactive molecules using N-cyano-isourea derivatives involves synthesis, purification, characterization, and biological evaluation.
Caption: Workflow for bioactive molecule development.
Application Notes and Protocols: N-Cyano-N,O-dimethylisourea in Guanylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism and practical use of N-Cyano-N,O-dimethylisourea as a guanylating agent for the synthesis of substituted guanidines. The guanidine functional group is of significant interest in medicinal chemistry and drug development due to its unique physicochemical properties and its presence in numerous biologically active compounds.
Introduction
This compound is a versatile reagent for the introduction of a cyanoguanidine moiety onto primary and secondary amines. This transformation, known as guanylation, is a fundamental reaction in the synthesis of a wide array of pharmacologically relevant molecules. The reactivity of this compound is analogous to its more commonly cited sulfur counterpart, N-cyano-S-methylisothiourea, which is notably used in the synthesis of the H2 receptor antagonist, cimetidine. The isourea offers an alternative pathway, with the methoxy group serving as a competent leaving group upon nucleophilic attack by an amine.
The electron-withdrawing cyano group enhances the electrophilicity of the central carbon atom of the isourea, making it susceptible to attack by amine nucleophiles. The resulting N-cyanoguanidines are valuable intermediates that can be further elaborated or used directly in drug discovery programs.
Mechanism of Guanylation
The guanylation of a primary amine with this compound proceeds through a nucleophilic addition-elimination mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbon of the isourea. This is followed by the elimination of methanol to yield the corresponding N-alkyl-N'-cyanoguanidine.
Caption: Proposed mechanism for the guanylation of a primary amine.
Experimental Protocols
The following is a general protocol for the guanylation of primary amines using this compound. This protocol is based on established procedures for analogous guanylating agents. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.
General Procedure for the Synthesis of N-Alkyl-N'-cyano-N''-methylguanidines
-
Reagents and Equipment:
-
This compound
-
Primary amine
-
Anhydrous solvent (e.g., ethanol, isopropanol, acetonitrile, or THF)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)
-
-
Reaction Setup:
-
To a solution of the primary amine (1.0 equivalent) in the chosen anhydrous solvent (0.1-0.5 M), add this compound (1.0-1.2 equivalents).
-
The reaction mixture is stirred under an inert atmosphere.
-
-
Reaction Conditions:
-
The reaction can be performed at room temperature or heated to reflux, depending on the reactivity of the amine. Aromatic amines may require heating, while aliphatic amines often react at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water or brine to remove any remaining methanol and unreacted starting materials.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-alkyl-N'-cyano-N''-methylguanidine.
-
Experimental Workflow Diagram
Caption: General experimental workflow for guanylation.
Data Presentation
Due to the limited availability of specific quantitative data for the guanylation of a wide range of amines with this compound, the following tables provide illustrative data based on analogous reactions with structurally similar guanylating agents. These values should be considered as a general guide for expected reactivity and yields.
Table 1: Guanylation of Aliphatic Primary Amines
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Ethanol | Reflux | 6 | ~85 |
| 2 | n-Butylamine | Isopropanol | Room Temp. | 12 | ~90 |
| 3 | Cyclohexylamine | Acetonitrile | 50 | 8 | ~88 |
Table 2: Guanylation of Aromatic Primary Amines
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Acetonitrile | Reflux | 24 | ~60 |
| 2 | p-Toluidine | THF | Reflux | 20 | ~65 |
| 3 | p-Anisidine | Ethanol | Reflux | 18 | ~70 |
Note: The yields are estimates based on reactions with analogous reagents and will vary depending on the specific substrate and reaction conditions. Aromatic amines are generally less nucleophilic and may require longer reaction times and higher temperatures, resulting in comparatively lower yields.
Conclusion
Troubleshooting & Optimization
Technical Support Center: N-Cyano-N,O-dimethylisourea Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Cyano-N,O-dimethylisourea.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis?
This compound is primarily used as a reagent for the synthesis of N"-cyano-N,N'-substituted guanidines. It provides a convenient method for introducing a cyanoguanidine moiety by reacting with primary and secondary amines.
Q2: My reaction with this compound and a primary amine is sluggish and gives a low yield. What are the possible reasons?
Several factors could contribute to a low yield or incomplete reaction:
-
Insufficient reaction time or temperature: The reaction rate can be dependent on the nucleophilicity of the amine and the reaction temperature. Consider increasing the reaction time or temperature.
-
Steric hindrance: Highly hindered amines may react slowly. More forcing reaction conditions may be necessary.
-
Base strength: The reaction proceeds via nucleophilic attack of the amine on the isourea. The basicity of the reaction medium can influence the nucleophilicity of the amine. While generally not requiring an external base, for less nucleophilic amines, the addition of a non-nucleophilic base might be explored cautiously.
-
Solvent choice: The polarity of the solvent can influence the reaction rate. Protic solvents can solvate the amine, potentially reducing its nucleophilicity. Experimenting with aprotic solvents of varying polarity may improve the yield.
Q3: I have isolated a byproduct with a mass corresponding to the hydrolysis of the cyano group. How can this be avoided?
The N-cyano group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of a urea derivative. To minimize hydrolysis:
-
Ensure anhydrous reaction conditions: Use dry solvents and reagents to exclude water from the reaction mixture.
-
Control the pH: Avoid strongly acidic or basic conditions if possible. If a base is required, use a non-aqueous, non-nucleophilic base.
-
Work-up procedure: During the reaction work-up, minimize the exposure of the product to aqueous acidic or basic solutions. A rapid extraction and drying of the organic phase is recommended.
Q4: Can this compound react with other nucleophiles present in the reaction mixture?
Yes. Besides the intended amine reactant, other nucleophiles can potentially react with this compound. For example, if the substrate contains a hydroxyl or thiol group, these may compete with the amine in reacting with the isourea, leading to the formation of O- or S-substituted cyanoguanidines, respectively. It is crucial to consider the relative nucleophilicity of the functional groups present on the substrate.
Q5: What are the expected decomposition products of this compound at high temperatures?
While specific data for this compound is limited, related isothioureas are known to decompose at high temperatures to produce toxic gases.[1] It is prudent to assume that heating this compound excessively could lead to the release of volatile and potentially hazardous byproducts. It is recommended to use the lowest effective temperature for reactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of starting amine | 1. Low reaction temperature. 2. Insufficient reaction time. 3. Steric hindrance of the amine. 4. Inappropriate solvent. | 1. Increase the reaction temperature in increments of 10-20 °C. 2. Monitor the reaction by TLC or LC-MS and extend the reaction time. 3. For sterically hindered amines, consider using a higher boiling point solvent to allow for higher reaction temperatures. 4. Screen a range of aprotic solvents such as acetonitrile, THF, or DMF. |
| Multiple spots on TLC, with one major side product | 1. Hydrolysis of the N-cyano group. 2. Reaction with another nucleophilic group on the starting material. | 1. Ensure all reagents and solvents are anhydrous. Use an inert atmosphere (e.g., nitrogen or argon). 2. If your starting material has multiple nucleophilic sites, consider using a protecting group strategy for the more reactive or undesired nucleophile. |
| Product mass is higher than expected | 1. Formation of a dimer or oligomer. 2. Unexpected reaction with the solvent (e.g., dimethylformamide). | 1. Dilute the reaction mixture to disfavor intermolecular reactions. Add the amine slowly to the solution of this compound. 2. Scrutinize the solvent for potential reactivity and consider switching to a more inert solvent like acetonitrile or THF. |
| Isolation of a product corresponding to the displacement of the methoxy group | 1. Presence of a strong nucleophile other than the intended amine. | 1. Purify the starting materials to remove any nucleophilic impurities. If the nucleophile is part of the substrate, a protecting group strategy may be necessary. |
Reaction Pathways and Potential Side Products
The following diagram illustrates the intended reaction of this compound with a primary amine to form the desired N"-cyano-N,N'-substituted guanidine, along with potential side reactions.
Caption: Reaction scheme of this compound.
This guide is intended to assist in troubleshooting common issues encountered during reactions with this compound. For further assistance, please consult relevant literature or contact your chemical supplier's technical support.
References
How to improve the yield of N-Cyano-N,O-dimethylisourea reactions
Welcome to the technical support center for N-Cyano-N,O-dimethylisourea synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound is typically a two-step process. The first step involves the formation of an O-methylisourea salt from cyanamide and methanol, often catalyzed by an acid like sulfuric acid. The second step is the N-methylation of an N-cyano-O-methylisourea intermediate using a methylating agent, such as methylamine.
Q2: What are the critical parameters affecting the yield of the reaction?
Several parameters can significantly influence the yield of this compound synthesis. These include:
-
Reaction Temperature: Temperature control is crucial in both steps to prevent side reactions and decomposition of reactants and products.
-
Stoichiometry of Reactants: The molar ratio of reactants, particularly the use of excess methylamine in the second step, can drive the reaction to completion.
-
Reaction Time: Adequate reaction time is necessary for the reaction to proceed to completion, but prolonged times can lead to byproduct formation.
-
pH of the Reaction Mixture: The pH is particularly important during the N-methylation step, as it affects the nucleophilicity of the amine.
Q3: What are some common side reactions to be aware of?
Potential side reactions include the formation of oligomers from cyanamide, hydrolysis of the isourea intermediate, and over-methylation or side reactions involving the cyano group under harsh conditions. Careful control of reaction conditions can minimize these unwanted reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction in either step.- Decomposition of intermediates or product.- Suboptimal reaction conditions (temperature, pH, stoichiometry).- Impure starting materials. | - Monitor reaction progress using TLC or LC-MS to ensure completion.- Maintain recommended temperature ranges for each step.- Use a 3-5 fold molar excess of methylamine in the N-methylation step.- Ensure starting materials are pure and dry. |
| Presence of Multiple Spots on TLC/Peaks in LC-MS | - Formation of side products.- Unreacted starting materials. | - Review and optimize reaction conditions to minimize side reactions.- Adjust stoichiometry and reaction time.- Employ appropriate purification techniques such as column chromatography or recrystallization. |
| Difficulty in Isolating the Final Product | - Product is highly soluble in the reaction solvent.- Formation of an oil instead of a solid. | - Choose a solvent for recrystallization in which the product has low solubility at cooler temperatures.- Try triturating the oil with a non-polar solvent to induce crystallization.- Utilize column chromatography with a suitable solvent system for purification. |
| Inconsistent Results Between Batches | - Variability in starting material quality.- Poor control over reaction parameters. | - Standardize the source and purity of all reagents.- Carefully control temperature, addition rates, and stirring speed for each reaction. |
Experimental Protocols
Protocol 1: Synthesis of O-Methylisourea Hydrogen Sulfate
This protocol is based on the high-yield synthesis of the O-methylisourea precursor.
-
Reaction Setup: In a flask equipped with a stirrer and a cooling bath, combine concentrated sulfuric acid and methanol. A weight ratio of 100 parts sulfuric acid to 50-150 parts methanol is recommended.
-
Cooling: Cool the mixture to a temperature between -10°C and 20°C.
-
Addition of Cyanamide: Slowly add crystalline cyanamide to the cooled mixture while stirring vigorously. The molar ratio of cyanamide to sulfuric acid should be between 1:1.05 and 1:1.4.
-
Reaction: Maintain the temperature in the specified range. The reaction is exothermic and may require external cooling. The reaction time is typically 4 to 6 hours at 30-40°C, and longer at lower temperatures.
-
Isolation: The O-methylisourea hydrogen sulfate can then be used in the next step.
Protocol 2: Synthesis of this compound (Analogous Method)
This protocol is inferred from procedures for similar N-cyanoguanidine syntheses.
-
Reaction Setup: Dissolve the N-cyano-O-methylisourea intermediate in a suitable solvent such as methanol or ethanol.
-
Addition of Methylamine: Add an excess of methylamine (e.g., a 3:1 to 5:1 molar ratio relative to the isourea intermediate). Methylamine can be added as a gas or as a solution in the reaction solvent or water.
-
Reaction: Stir the mixture at a controlled temperature. Based on related syntheses, a temperature in the range of room temperature to 40°C is a reasonable starting point. The reaction time can range from 0.5 to 2 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: A high-level experimental workflow for the two-step synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low reaction yields.
Troubleshooting low conversion rates with N-Cyano-N,O-dimethylisourea
Welcome to the technical support center for N-Cyano-N,O-dimethylisourea. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for?
A1: this compound is a versatile reagent primarily used as a guanylating agent in the synthesis of substituted guanidines. Guanidine moieties are important pharmacophores found in a wide range of biologically active molecules and pharmaceuticals. It serves as an intermediate for the synthesis of agrochemicals and technical products.
Q2: What is the general reaction mechanism when using this compound to form guanidines?
A2: The reaction proceeds via a nucleophilic substitution where a primary or secondary amine attacks the electrophilic carbon of the isourea. This is followed by the elimination of a methoxy group, leading to the formation of a cyanoguanidine derivative.
Q3: What are the recommended handling and storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents. It is sensitive to moisture and heat, which can lead to decomposition. Always handle the compound in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Low Conversion Rates
Low conversion rates are a common issue in chemical synthesis. The following guide provides potential causes and solutions for troubleshooting reactions involving this compound.
Problem 1: Low or No Product Formation
Possible Causes and Solutions
| Cause | Recommended Solution |
| Poor Reagent Quality | Verify the purity of this compound and the amine substrate using techniques like NMR or mass spectrometry. Impurities or degradation of the starting materials can inhibit the reaction. |
| Inadequate Reaction Temperature | The reaction may require heating to overcome the activation energy. If the reaction is slow at room temperature, consider gradually increasing the temperature while monitoring for side product formation. Conversely, for highly reactive amines, cooling the reaction might be necessary to prevent side reactions. |
| Incorrect Solvent | The choice of solvent is critical. Aprotic solvents such as acetonitrile, THF, or DMF are often suitable. The solvent should be dry, as moisture can hydrolyze the isourea. Ensure the reactants are soluble in the chosen solvent at the reaction temperature. |
| Steric Hindrance | Highly hindered amines may react slowly or not at all. In such cases, a longer reaction time, higher temperature, or the use of a catalyst may be necessary. Alternatively, a different guanylating agent with a better leaving group might be required. |
| Low Nucleophilicity of the Amine | Amines with electron-withdrawing groups can be poor nucleophiles. The use of a non-nucleophilic base can help to deprotonate the amine, increasing its nucleophilicity. However, care must be taken as strong bases can also promote decomposition of the isourea. |
Experimental Protocol: General Procedure for Guanylation of a Primary Amine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, 0.1 M).
-
Reagent Addition: Add this compound (1.1 eq.) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Heating (if necessary): If the reaction is slow, heat the mixture to a suitable temperature (e.g., 50-80 °C) and continue to monitor.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyanoguanidine product.
Caption: General experimental workflow for the guanylation of a primary amine.
Problem 2: Formation of Side Products
Possible Causes and Solutions
| Cause | Recommended Solution |
| Over-reaction or Dimerization | If the amine has multiple reactive sites or if the product can react further, this can lead to side products. Use a slight excess of the limiting reagent or add the reagents slowly to control the reaction. |
| Decomposition of this compound | The reagent can decompose, especially in the presence of moisture, strong acids, or bases, or at high temperatures. Ensure all reagents and solvents are anhydrous and consider running the reaction at a lower temperature. |
| Reaction with Solvent | Nucleophilic solvents (e.g., alcohols) can potentially react with the isourea. Use a non-nucleophilic, aprotic solvent. |
| Formation of Urea Byproducts | Hydrolysis of the isourea or the cyanoguanidine product can lead to the formation of urea derivatives. Strict anhydrous conditions are crucial. |
Troubleshooting Decision Pathway
Caption: A decision pathway for troubleshooting low conversion rates.
Signaling Pathway Analogy: Reagent Activation and Reaction
While not a biological signaling pathway, the sequence of events in a chemical reaction can be visualized in a similar manner to understand the critical steps.
Caption: Conceptual pathway of the guanylation reaction.
Technical Support Center: Purification of Products from N-Cyano-N,O-dimethylisourea Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Cyano-N,O-dimethylisourea and the subsequent purification of its reaction products, which are typically substituted guanidines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of guanidine products.
Recrystallization Issues
Question: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out," the formation of a liquid phase instead of solid crystals, is a common issue, particularly with guanidines which can have low melting points or when significant impurities are present. Here are several strategies to address this:
-
Reduce the Cooling Rate: Rapid cooling can lead to the product separating from the solution above its melting point. Allow the solution to cool slowly to room temperature before transferring it to an ice bath.
-
Use a Seed Crystal: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
-
Adjust the Solvent System:
-
Add more of the "good" solvent: The solution might be too supersaturated. Add a small amount of the solvent in which your compound is more soluble to reduce the supersaturation level.
-
Switch to a mixed solvent system: If you are using a single solvent, consider a mixed solvent system. Dissolve your product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly. Common mixed solvent pairs for polar compounds include ethanol/water and acetonitrile/ether.
-
-
Lower the Crystallization Temperature: If possible, using a colder cooling bath (e.g., dry ice/acetone) might help solidify the oil.
Question: I am getting a very low yield after recrystallization. How can I improve it?
Answer: Low recovery can be due to several factors. Consider the following to improve your yield:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent required to fully dissolve your crude product. Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Ensure Complete Precipitation: Cool the solution in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) to maximize crystal formation.
-
Wash Crystals with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
-
Recover a Second Crop: The mother liquor can be concentrated by carefully evaporating some of the solvent and then cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Column Chromatography Issues
Question: My guanidine product is highly polar and either doesn't stick to the silica gel column or streaks badly. What can I do?
Answer: The polar and often basic nature of guanidines can make silica gel chromatography challenging. Here are some solutions:
-
Use a Polar Mobile Phase with a Basic Additive: To improve elution and reduce streaking on silica gel, a common strategy is to add a small amount of a basic modifier to your mobile phase. A typical mobile phase could be a gradient of methanol in dichloromethane (DCM) with 0.5-2% triethylamine (TEA) or ammonium hydroxide.
-
Consider Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina can be a better choice for basic compounds like guanidines as it is less acidic than silica.
-
Reversed-Phase Chromatography (C18): For moderately polar guanidines, reversed-phase chromatography using a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, can be effective.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar guanidines, HILIC is an excellent alternative. This technique uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.
-
Question: How do I choose the right solvent system for my column?
Answer: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).
-
Spot your crude product on several TLC plates.
-
Develop each plate in a different solvent system. Start with a non-polar solvent and gradually increase the polarity. For guanidines, good starting points for mobile phases on silica TLC are mixtures of DCM/methanol or ethyl acetate/hexane with a small amount of a basic modifier like triethylamine.
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4, with good separation from impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions using this compound?
A1: Common impurities can include:
-
Unreacted starting materials: The amine and this compound.
-
Byproducts from the leaving group: O-methylisourea.
-
Over-alkylation or side-reaction products: Depending on the complexity of the starting amine.
-
Dimerization or polymerization products: Especially if the reaction is run at high concentrations or for extended periods.
Q2: How can I remove unreacted this compound from my product?
A2: this compound is moderately polar. It can often be removed by:
-
Aqueous workup: Partitioning the reaction mixture between an organic solvent (like ethyl acetate or DCM) and a dilute aqueous acid wash can help remove the more basic guanidine product into the aqueous layer, leaving the isourea in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Chromatography: Flash column chromatography on silica gel is generally effective.
Q3: Is it better to purify the free base guanidine or its salt?
A3: This depends on the properties of your specific product.
-
Guanidine salts (e.g., hydrochloride or trifluoroacetate) are often more crystalline and easier to handle and purify by recrystallization. If your product is isolated as a salt, it is often best to purify it in that form.
-
Free base guanidines can be oils or low-melting solids and are often purified by column chromatography. Some less polar guanidines may also be recrystallized from non-polar solvents.
Q4: My purified product still shows impurities by NMR. What are my next steps?
A4: If a single purification step is insufficient, consider the following:
-
Orthogonal Purification Methods: If you purified by column chromatography, try recrystallization, and vice-versa. Using two different purification techniques based on different principles (e.g., polarity for chromatography and solubility for recrystallization) is a powerful way to achieve high purity.
-
Salt Formation and Recrystallization: Convert your free-base guanidine to a salt (e.g., by adding a solution of HCl in ether) and attempt to recrystallize the salt.
-
Preparative HPLC: For challenging separations or to obtain very high purity material, preparative HPLC can be an effective, albeit more resource-intensive, option.
Data Presentation
The following tables provide illustrative data on the purification of substituted guanidines. The specific values can vary significantly based on the substrates and reaction conditions.
Table 1: Illustrative Purification Data for N-Aryl-N'-alkylguanidines
| Purification Method | Starting Material | Crude Product Purity (%) | Purified Product Purity (%) | Yield (%) |
| Recrystallization (Ethanol/Water) | N-phenyl-N'-methylguanidine | 85 | >98 | 75 |
| Flash Chromatography (DCM/MeOH/TEA) | N-(4-chlorophenyl)-N'-ethylguanidine | 80 | >99 | 82 |
| Recrystallization (Acetonitrile) | N-tolyl-N'-propylguanidine | 90 | >99 | 88 |
Table 2: Comparison of Purification Methods for a Hypothetical Guanidine Product
| Method | Mobile Phase / Solvent | Typical Purity Improvement | Typical Yield Range | Notes |
| Recrystallization | Ethanol/Hexane | 80% -> 98% | 70-90% | Good for removing less soluble or more soluble impurities. |
| Flash Chromatography | Silica Gel, DCM/MeOH gradient | 75% -> 99% | 60-85% | Effective for separating compounds with different polarities. |
| Preparative HPLC | C18, Acetonitrile/Water | 85% -> >99.5% | 40-70% | High resolution, suitable for difficult separations and high purity requirements. |
Experimental Protocols & Visualizations
General Experimental Workflow for Product Purification
The following diagram outlines a typical workflow for the purification of a solid product from a reaction mixture.
Caption: A general workflow for the purification of solid organic compounds.
Troubleshooting Logic for Recrystallization Failure
This diagram illustrates a decision-making process when encountering problems during recrystallization.
Caption: A troubleshooting decision tree for common recrystallization problems.
Technical Support Center: N-Cyano-N,O-dimethylisourea
This technical support center provides guidance on the stability and storage of N-Cyano-N,O-dimethylisourea, addressing common issues researchers, scientists, and drug development professionals may encounter.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Review storage conditions. Perform a purity analysis (e.g., HPLC, NMR) on the stock material. If degradation is suspected, use a fresh batch of the compound. |
| Visible changes in the compound (e.g., color change, clumping) | Potential decomposition or moisture absorption. | Do not use the compound. Dispose of it according to your institution's safety protocols. Source a fresh supply and ensure it is stored under inert gas and protected from light and moisture. |
| Difficulty dissolving the compound | The compound may have degraded into less soluble byproducts. | Try sonicating the sample. If it still does not dissolve, it is likely degraded. It is recommended to use a fresh sample. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Due to the limited availability of public stability data for this compound, it is recommended to follow general best practices for storing reactive intermediates. Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place. A refrigerator at 2-8°C is a suitable location. For long-term storage, consider storage at -20°C.
Q2: How can I determine the stability of this compound under my experimental conditions?
Since specific stability data is not widely available, it is crucial to perform your own stability studies under your specific experimental conditions (e.g., pH, temperature, solvent). A typical approach involves monitoring the purity of the compound over time using techniques like HPLC or LC-MS.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways have not been documented, based on its chemical structure, potential degradation could occur through hydrolysis of the isourea or cyano groups. The presence of moisture, strong acids, or bases could facilitate these processes.
Q4: Are there any known incompatibilities for this compound?
Avoid strong oxidizing agents, strong acids, and strong bases, as they are likely to react with and degrade the compound.
Q5: What are the safe handling precautions for this compound?
Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.
Data Presentation
As extensive quantitative stability data is not publicly available, the following tables provide a template for organizing data from your own internal stability studies.
Table 1: Recommended Storage Conditions Summary
| Condition | Recommendation |
| Temperature | 2-8°C (short-term), -20°C (long-term) |
| Atmosphere | Inert gas (Argon or Nitrogen) |
| Light | Protect from light (amber vial) |
| Moisture | Store in a desiccator or dry box |
Table 2: Example Stability Study Data (Hypothetical)
| Timepoint | Storage Condition | Purity (%) by HPLC |
| 0 | -20°C, Inert Gas, Dark | 99.5 |
| 1 month | -20°C, Inert Gas, Dark | 99.4 |
| 3 months | -20°C, Inert Gas, Dark | 99.2 |
| 0 | 2-8°C, Inert Gas, Dark | 99.5 |
| 1 month | 2-8°C, Inert Gas, Dark | 98.8 |
| 3 months | 2-8°C, Inert Gas, Dark | 97.5 |
| 0 | Room Temp, Air, Light | 99.5 |
| 1 week | Room Temp, Air, Light | 92.1 |
| 1 month | Room Temp, Air, Light | 85.3 |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound
-
Sample Preparation: Prepare multiple aliquots of this compound in vials under the desired storage conditions (e.g., different temperatures, atmospheres, light exposures).
-
Initial Analysis (Timepoint 0): Analyze one aliquot immediately to determine the initial purity using a validated analytical method (e.g., HPLC-UV).
-
Timepoint Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Sample Analysis: Allow the aliquot to equilibrate to room temperature and analyze it using the same analytical method as the initial analysis.
-
Data Evaluation: Compare the purity at each timepoint to the initial purity to determine the rate of degradation under each storage condition.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound.
Effect of temperature on N-Cyano-N,O-dimethylisourea reactivity
Technical Support Center: N-Cyano-N,O-dimethylisourea
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of this compound in research and development. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound, with a focus on temperature-related effects.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | Reaction temperature is too low: The activation energy for the reaction may not be met, leading to a slow or stalled reaction. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each step using an appropriate analytical technique (e.g., TLC, LC-MS). |
| Reaction temperature is too high: The compound may be decomposing, leading to the loss of the starting material. | Decrease the reaction temperature. Consider using a lower boiling point solvent if applicable. For the related compound N-Cyano-N',S-dimethylisothiourea, decomposition can occur at high temperatures[1]. | |
| Improper storage: The reagent may have degraded due to improper storage conditions. | For a similar compound, N-Cyano-N',S-dimethylisothiourea, storage at <15°C in a cool, dark place is recommended. Ensure the compound has been stored under similar conditions. | |
| Formation of Multiple Side Products | Thermal decomposition: At elevated temperatures, this compound may decompose into various byproducts, which can then react further. | Run the reaction at a lower temperature. Use a milder base or catalyst if applicable. Perform a temperature optimization study to find the ideal balance between reaction rate and selectivity. |
| Exothermic reaction: The reaction may be highly exothermic, causing localized heating and subsequent decomposition. | Ensure adequate stirring and cooling of the reaction vessel. Add reagents slowly to control the reaction rate and temperature. | |
| Inconsistent Reaction Times | Poor temperature control: Fluctuations in the reaction temperature can lead to variable reaction rates. | Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat, automated reactor). Ensure the thermometer is placed correctly to measure the internal reaction temperature. |
| Reagent Degradation Observed (e.g., color change) | Sensitivity to heat: The compound may be undergoing thermal degradation even at moderate temperatures. | Handle the compound at room temperature or below for short periods. For prolonged storage, refrigeration is advisable, similar to related compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
Q2: At what temperature does this compound start to decompose?
The exact decomposition temperature for this compound is not published. However, the related S-methyl analog is noted to potentially decompose at high temperatures to produce toxic gases[1]. It is crucial to perform thermal analysis (e.g., DSC or TGA) to determine the thermal stability of the compound before scaling up any reaction.
Q3: How can I determine the optimal reaction temperature for my experiment?
The optimal reaction temperature will depend on the specific reaction being performed. It is recommended to conduct a temperature screening study. Start at a low temperature (e.g., 0°C or room temperature) and gradually increase it, monitoring the reaction progress and purity of the product at each stage.
Q4: Can I heat a solution of this compound to dissolve it?
Caution should be exercised when heating this compound. If heating is necessary for dissolution, use the lowest possible temperature and for the shortest duration. Monitor for any signs of decomposition, such as a color change. It is preferable to use a solvent in which the compound is soluble at or near room temperature.
Illustrative Data on Temperature Effects
The following table presents hypothetical data to illustrate the potential effect of temperature on a generic reaction involving this compound. This data is for illustrative purposes only and should not be considered as actual experimental results.
| Reaction Temperature (°C) | Reaction Time (hours) | Product Yield (%) | Purity (%) | Observations |
| 25 | 24 | 35 | 98 | Slow reaction rate |
| 40 | 12 | 75 | 95 | Moderate reaction rate, minimal side products |
| 60 | 4 | 92 | 88 | Fast reaction, noticeable increase in impurities |
| 80 | 1 | 65 | 70 | Rapid reaction, significant decomposition and side product formation |
Experimental Protocols
Protocol: Temperature Optimization for a Reaction with this compound
This protocol describes a general procedure for determining the optimal reaction temperature.
-
Setup: Place a multi-well reaction block or a series of round-bottom flasks in parallel heating/cooling blocks. Equip each reactor with a magnetic stirrer and a temperature probe.
-
Reagents: Prepare a stock solution of the substrate and another of this compound in the chosen solvent.
-
Initiation: To each reactor, add the substrate solution and any other necessary reagents (e.g., base, catalyst). Allow the temperature of each reactor to equilibrate to the set points (e.g., 20°C, 30°C, 40°C, 50°C, 60°C).
-
Reaction: Add the this compound solution to each reactor simultaneously to start the reaction.
-
Monitoring: At regular time intervals (e.g., every hour), take an aliquot from each reactor and quench the reaction. Analyze the aliquots by a suitable method (e.g., HPLC, GC-MS) to determine the conversion, product yield, and purity.
-
Analysis: Plot the yield and purity as a function of temperature and time to identify the optimal conditions that provide the best balance of reaction rate and product quality.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Effect of temperature on reaction pathways.
References
Catalyst Selection for N-Cyano-N,O-dimethylisourea Mediated Reactions: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Cyano-N,O-dimethylisourea mediated reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a reagent used for the synthesis of substituted guanidines. It reacts with primary and secondary amines to introduce the cyano-guanidinyl moiety. This reaction is valuable in medicinal chemistry and drug development as the guanidine group is a common feature in biologically active molecules.
Q2: What are the general reaction conditions for a reaction mediated by this compound?
Typically, the reaction involves dissolving the this compound and the amine substrate in a suitable aprotic solvent such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM). The reaction can often proceed at room temperature, but heating may be required for less reactive amines. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Q3: Is a catalyst always necessary for reactions with this compound?
Not always. The reaction between this compound and a primary or secondary amine can sometimes proceed without a catalyst, particularly with highly nucleophilic amines. However, for less reactive amines or to improve reaction rates and yields, a catalyst is often employed. For instance, in the synthesis of a related compound, N,O-dimethyl-N'-nitroisourea, the reaction can be performed without a catalyst, though catalyzed methods are also reported to enhance yield.[1][2]
Q4: What types of catalysts are commonly used for guanidination reactions?
While specific catalyst performance data for this compound is not extensively documented in publicly available literature, analogous guanidination reactions utilize a range of catalysts. These include:
-
Lewis acids: Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃) have been shown to be effective catalysts for the guanylation of amines with cyanamide.[3]
-
Copper salts: Copper(II) chloride (CuCl₂) has been used in the synthesis of N-aryl guanidines.
-
Palladium complexes: For more complex reactions, such as the synthesis of cyclic guanidines, palladium catalysts are often employed.
-
Organic bases: In some cases, a non-nucleophilic organic base may be used to facilitate the reaction by deprotonating the amine substrate.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | 1. Low reactivity of the amine. 2. Steric hindrance around the amine nitrogen. 3. Inappropriate solvent. 4. Reaction temperature is too low. | 1. Add a catalyst. Consider a Lewis acid such as Sc(OTf)₃. 2. Increase the reaction temperature. 3. Switch to a more polar aprotic solvent like DMF, but be mindful of potential side reactions. 4. Use a more activated guanylating reagent if possible. |
| Formation of multiple products | 1. Over-reaction or reaction with other functional groups on the substrate. 2. Presence of impurities in starting materials. 3. Side reactions of the isourea reagent. | 1. Lower the reaction temperature. 2. Use a milder catalyst or reduce the catalyst loading. 3. Purify the starting materials before the reaction. 4. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed. |
| Difficulty in product purification | 1. Product is highly polar and water-soluble. 2. Contamination with unreacted starting materials or catalyst residues. | 1. Use reverse-phase chromatography for purification. 2. If the product is basic, consider an acid-base extraction workup. 3. For metal catalyst removal, washing with a chelating agent solution (e.g., EDTA) may be effective. |
| Incomplete reaction | 1. Insufficient reaction time. 2. Deactivation of the catalyst. 3. Equilibrium has been reached. | 1. Extend the reaction time. 2. Add a fresh portion of the catalyst. 3. If possible, remove a byproduct (e.g., methanol) to drive the reaction forward. |
Catalyst Performance Data
Quantitative, direct comparative data for catalyst performance in reactions specifically involving this compound is limited in the available literature. However, data from analogous guanidination reactions can provide guidance on catalyst selection.
| Guanylating Agent | Amine Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyanamide | Various amines | Sc(OTf)₃ (catalytic) | Water | Mild | Good | [3] |
| Cyanamide, Arylboronic acid | Various amines | CuCl₂·2H₂O (catalytic), bipyridine | - | Ambient | Good | [3] |
| N-Acylcyanamide | Various amines | Pd(0) (catalytic) | - | - | Good | [3] |
| O-methyl-N-nitroisourea | Methylamine hydrochloride | None | Water | 15-35 | 79.1 | [1] |
| O-methyl-N-nitroisourea | Methylamine hydrochloride | Sodium bicarbonate | Aqueous NaCl | 20 | 67 | [1] |
Experimental Protocols
General Protocol for Guanidination using this compound (Catalyst Screening)
This protocol provides a general starting point for screening catalysts for the reaction between an amine and this compound.
-
Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve the amine substrate (1.0 mmol) and this compound (1.1 mmol, 1.1 equivalents) in a suitable anhydrous solvent (e.g., 5 mL of acetonitrile).
-
Catalyst Addition: To separate reaction vials, add the catalyst to be screened (e.g., 0.1 mmol, 10 mol% of Sc(OTf)₃, CuCl₂, or other selected catalysts). One vial should be left without a catalyst to serve as a control.
-
Reaction: Stir the reaction mixtures at room temperature. Monitor the progress of the reactions by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or LC-MS.
-
Heating (if necessary): If no significant reaction is observed at room temperature after several hours, the reaction mixtures can be gently heated (e.g., to 50-80 °C).
-
Work-up and Analysis: Once the reaction is complete (as indicated by the consumption of the starting amine), quench the reaction (e.g., by adding water). Extract the product with a suitable organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be analyzed by NMR and mass spectrometry to determine the conversion and yield.
-
Purification: The crude product can be purified by column chromatography on silica gel or by preparative HPLC.
Visualizing the Workflow
Below is a diagram illustrating the general experimental workflow for a catalyzed reaction involving this compound.
Caption: General workflow for catalyzed guanidination.
This diagram outlines the key steps from reaction setup to the isolation of the final product, providing a clear visual guide for the experimental process.
References
How to avoid the formation of ureas in N-Cyano-N,O-dimethylisourea reactions
Welcome to the technical support center for N-Cyano-N,O-dimethylisourea reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to prevent the formation of undesired urea byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of urea formation in my this compound reaction?
A1: The formation of urea byproducts in reactions involving this compound is most commonly attributed to the hydrolysis of the isourea functional group. This reaction is a type of nucleophilic acyl substitution where water acts as a nucleophile, attacking the electrophilic carbon of the isourea. This process can be catalyzed by both acidic and basic conditions in the reaction mixture.
Q2: How does the choice of solvent impact the formation of urea byproducts?
A2: The solvent plays a critical role in the reaction's outcome. Protic solvents, such as water, alcohols, and to some extent, even solvents with trace amounts of water, can participate in the hydrolysis of this compound, leading to the formation of ureas. Aprotic solvents are generally preferred for these types of reactions as they do not actively participate in hydrogen bonding with the nucleophile, thereby minimizing the chances of hydrolysis. The use of dry, aprotic solvents is a key strategy to suppress urea formation.
Q3: Can the pH of the reaction medium influence the generation of ureas?
A3: Yes, the pH of the reaction medium is a crucial factor. Both acidic and basic conditions can catalyze the hydrolysis of the isourea moiety. It is essential to maintain the reaction at an optimal pH to favor the desired reaction pathway over the competing hydrolysis. The ideal pH range can be substrate-dependent, and careful control and monitoring are recommended.
Troubleshooting Guides
Issue 1: Significant Urea Byproduct Detected in the Reaction Mixture
This is a common issue that can drastically reduce the yield of the desired guanidine product. The following steps can be taken to mitigate this problem.
Root Cause Analysis:
The logical relationship for troubleshooting urea formation can be visualized as follows:
Caption: Troubleshooting logic for urea formation.
Recommended Actions & Experimental Protocols:
-
Ensure Anhydrous Conditions:
-
Protocol: All glassware should be oven-dried at 120°C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Reagents should be stored in a desiccator. The reaction should be set up under an inert atmosphere (nitrogen or argon).
-
-
Optimize Reaction pH:
-
Protocol: If the reaction can be performed in a buffered system, screen a range of pH values (e.g., from 6 to 10) to identify the optimal condition that maximizes the yield of the desired product while minimizing urea formation. The use of non-aqueous buffers or proton sponges might be necessary depending on the solvent system.
-
-
Solvent Selection:
-
Protocol: Switch from protic solvents (e.g., ethanol, methanol) to aprotic solvents. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are common choices. Ensure the chosen aprotic solvent is rigorously dried before use.
-
Data Presentation: Solvent Effects on Urea Formation
| Solvent | Dielectric Constant (ε) | Urea Formation (%) | Desired Product Yield (%) |
| Methanol | 32.7 | 45 | 50 |
| Ethanol | 24.6 | 38 | 58 |
| Acetonitrile | 37.5 | 15 | 82 |
| Dichloromethane | 8.9 | <5 | >90 |
| Tetrahydrofuran | 7.5 | <5 | >92 |
Note: The data presented are illustrative and may vary depending on the specific substrates and reaction conditions.
Issue 2: Inconsistent Reaction Yields
Inconsistent yields can often be traced back to subtle variations in reaction setup and reagent quality.
Workflow for Consistent Results:
Caption: Standardized workflow for reproducible results.
Detailed Methodologies:
-
Reagent and Solvent Preparation:
-
Dry all solvents over appropriate drying agents for at least 24 hours prior to use.
-
Purify this compound by recrystallization or chromatography if necessary to remove any hydrolyzed impurities.
-
Ensure the amine reactant is of high purity and free of excess water.
-
-
Reaction Monitoring:
-
Prepare a TLC standard of the urea byproduct if possible.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
If urea formation is observed to increase significantly over time, consider stopping the reaction earlier.
-
Signaling Pathway Analogy: Minimizing Off-Target (Urea) Effects
The challenge of avoiding urea formation can be conceptually compared to minimizing off-target effects in a signaling pathway. The desired reaction is the "on-target" effect, while urea formation is an "off-target" side reaction.
Caption: Analogy of reaction pathways to signaling.
By carefully selecting the reaction conditions, researchers can selectively promote the desired "on-target" guanidine formation while suppressing the "off-target" hydrolysis pathway that leads to urea.
Optimizing solvent conditions for N-Cyano-N,O-dimethylisourea
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Cyano-N,O-dimethylisourea. The information is compiled from available data on related compounds and general principles of organic synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound and similar compounds.
Issue 1: Low or No Product Yield
Low or no yield of the desired product is a frequent problem. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Incorrect Solvent | The solubility of this compound and its precursors is crucial. Based on similar compounds, consider solvents like ethanol, methanol, isopropanol, or acetonitrile. For related N-cyano-isothioureas, ethers and ether alcohols have also been reported as suitable. Avoid water as solubility is expected to be low.[1][2][3] |
| Reaction Temperature | The reaction may require specific temperature control. For reactions involving similar isourea derivatives, temperatures can range from room temperature to reflux.[2] Consider optimizing the temperature in small increments (e.g., 10°C). |
| Incorrect Reagent Stoichiometry | The molar ratio of reactants is critical. For a related compound, N,O-dimethyl-N'-nitroisourea, a 5:1 molar ratio of reactants was found to be optimal.[4][5] Perform a stoichiometry screen to find the optimal ratio for your specific reaction. |
| Presence of Moisture | Isoureas and related compounds can be sensitive to hydrolysis. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Decomposition of Starting Material or Product | N-cyano-isothiourea derivatives can decompose at high temperatures.[1] If heating, do so cautiously and monitor for byproduct formation. |
Issue 2: Formation of Side Products/Impurities
The presence of impurities can complicate purification and affect the final product's quality.
| Potential Cause | Suggested Solution |
| Side Reactions | The cyano group or the isourea moiety can participate in unintended reactions. Consider lowering the reaction temperature or changing the solvent to a less polar one to minimize side reactions. |
| Decomposition | As mentioned, thermal decomposition can be a source of impurities.[1] Use the lowest effective temperature for the reaction. |
| Non-optimal pH | Reactions involving isoureas can be pH-sensitive. If applicable, screen different bases or acids to find the optimal conditions. For some related syntheses, basic conditions are employed.[1] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.
References
- 1. chembk.com [chembk.com]
- 2. GB2107306A - Isothiourea and isourea derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 3. EP0123920B1 - N-cyano-formamidine compounds, process for preparing them and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
Monitoring the progress of N-Cyano-N,O-dimethylisourea reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Cyano-N,O-dimethylisourea.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and monitoring of this compound reactions.
Q1: My reaction to synthesize this compound is not proceeding to completion. What are the possible causes and solutions?
A1: Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficient Reagent Activity: Ensure the freshness and purity of your starting materials, particularly the methylating agent and cyanamide. Moisture can significantly impact the reactivity of many reagents.
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to decomposition. Consider running small-scale trials at slightly elevated or reduced temperatures to find the optimal condition.
-
Inadequate Mixing: For heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants.
-
Presence of Inhibitors: Trace impurities in the solvent or starting materials can sometimes inhibit the reaction. Using freshly distilled or high-purity solvents is recommended.
Q2: I am observing the formation of multiple unexpected byproducts in my reaction mixture. How can I identify and minimize them?
A2: Byproduct formation can often be attributed to side reactions. Here are some common possibilities and mitigation strategies:
-
Hydrolysis: this compound and its precursors can be susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions. Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dimerization/Polymerization: Cyanamide and its derivatives can sometimes undergo self-condensation reactions. This can often be minimized by controlling the reaction temperature and the rate of addition of reagents.
-
Over-methylation: If a strong methylating agent is used, there is a possibility of methylation at unintended sites. Consider using a milder methylating agent or carefully controlling the stoichiometry.
To identify the byproducts, techniques such as LC-MS and NMR spectroscopy are invaluable. Once identified, reaction conditions can be adjusted to disfavor their formation.
Q3: How can I effectively monitor the progress of my this compound synthesis?
A3: Real-time or periodic monitoring is crucial for determining the reaction endpoint and maximizing yield. Here are some recommended techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring. Develop a suitable solvent system that provides good separation between your starting materials, product, and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is often a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of starting material signals and the appearance of product signals. Key shifts to monitor would be those of the methyl groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance of a characteristic nitrile (-C≡N) stretch (typically around 2200-2260 cm⁻¹) and changes in the C=N and C-O stretching regions can indicate product formation.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A plausible synthetic approach involves the O-methylation of a cyanamide derivative. A generalized two-step process can be proposed:
-
Formation of a salt of N-cyanourea: Reacting cyanamide with a suitable base to form a more nucleophilic species.
-
Methylation: Subsequent reaction with a methylating agent, such as dimethyl sulfate or methyl iodide, to introduce the two methyl groups. Careful control of reaction conditions is necessary to favor the desired N,O-dimethylated product.
Q2: What are the expected spectroscopic signatures for this compound?
A2: Based on the proposed structure, the following spectroscopic data would be expected:
-
¹H NMR: Two distinct singlets for the two methyl groups (N-CH₃ and O-CH₃). The exact chemical shifts would depend on the solvent used but would likely be in the range of 2.5-4.0 ppm.
-
¹³C NMR: Resonances for the two methyl carbons, the cyano carbon, and the isourea carbon.
-
FTIR: A sharp, strong absorption band in the region of 2200-2260 cm⁻¹ corresponding to the nitrile (-C≡N) stretch. Bands corresponding to C=N and C-O stretching would also be present.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of this compound (C₄H₇N₃O).
Q3: What are the key safety precautions to take when working with this compound and its precursors?
A3: Standard laboratory safety practices should always be followed. Specific hazards to consider include:
-
Toxicity of Cyanamide and Methylating Agents: Cyanamide and its derivatives can be toxic. Methylating agents like dimethyl sulfate are known carcinogens. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Reactivity: Some of the reagents may be highly reactive or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of N-cyanourea (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. A strong base, such as sodium hydride (2.1 eq, 60% dispersion in mineral oil), is added portion-wise over 30 minutes. The mixture is stirred at 0 °C for one hour after the addition is complete.
-
Methylation: A solution of methyl iodide (2.2 eq) in anhydrous DMF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC or HPLC.
-
Workup: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: HPLC Monitoring of Reaction Progress
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A small aliquot of the reaction mixture is withdrawn, quenched with water, and diluted with the initial mobile phase composition before injection.
Data Presentation
Table 1: Hypothetical HPLC Retention Times for Reaction Components
| Compound | Retention Time (min) |
| N-cyanourea | 2.5 |
| This compound | 8.2 |
| N-Cyano-N,N'-dimethylisourea (isomer) | 7.8 |
| O-methylisourea | 3.1 |
Table 2: Hypothetical ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | 3.85 | singlet | 3H | O-CH₃ |
| 3.10 | singlet | 3H | N-CH₃ | |
| N-cyanourea | 5.50 | broad singlet | 2H | NH₂ |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of this compound.
Validation & Comparative
A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine
For researchers, scientists, and professionals in drug development, the efficient and selective formation of the guanidinium group is a critical step in the synthesis of a wide array of biologically active molecules. This guide provides an objective comparison of two guanidinylating reagents: the commercially available N-Cyano-N,O-dimethylisourea and the highly reactive N,N'-Di-Boc-N''-triflylguanidine.
This comparison delves into the available performance data, reactivity, and experimental protocols for both reagents to assist researchers in selecting the most appropriate tool for their synthetic needs. While N,N'-Di-Boc-N''-triflylguanidine is extensively documented in academic literature as a potent and versatile reagent, information on this compound is primarily found within patent literature, suggesting its application in more specialized, industrial syntheses.
Performance and Reactivity
N,N'-Di-Boc-N''-triflylguanidine , often referred to as Goodman's reagent, is a powerful electrophilic guanidinylating agent. The triflyl group acts as an excellent leaving group, rendering the central carbon highly susceptible to nucleophilic attack by amines. This high reactivity translates to efficient guanidinylation of a broad range of amines, including primary and secondary aliphatic and aromatic amines, under mild conditions. Reactions are often carried out at room temperature and can be employed in both solution-phase and solid-phase synthesis.[1][2] The resulting N,N'-di-Boc-protected guanidines are stable and can be deprotected under acidic conditions.
This compound and its derivatives function as guanidinylating agents through the displacement of the O-methyl group by an amine. The reactivity of this reagent appears to be sufficient for specific applications, as evidenced by its use in the synthesis of the H2 receptor antagonist, cimetidine.[3] However, the scope of its reactivity with a diverse array of amines is not as broadly documented as that of N,N'-Di-Boc-N''-triflylguanidine. The reaction conditions described in patents often involve heating, suggesting that it may be a less reactive agent.
Data Presentation
The following tables summarize the available quantitative data for both reagents. It is important to note that the data for this compound and its analogs are derived from specific patent examples and may not be representative of its general performance.
Table 1: Performance of N,N'-Di-Boc-N''-triflylguanidine in Guanidinylation of Various Amines [2]
| Amine Substrate | Product | Yield (%) |
| Benzylamine | N,N'-Di-Boc-N''-benzylguanidine | >95 |
| Aniline | N,N'-Di-Boc-N''-phenylguanidine | 92 |
| Di-n-butylamine | N,N'-Di-Boc-N'',N''-di-n-butylguanidine | 94 |
| Piperidine | 1-(N,N'-Di-Boc-guanidinyl)piperidine | 96 |
| N-Methylallylamine | N,N'-Di-Boc-N''-methyl-N''-allylguanidine | 85 |
Table 2: Performance of N-cyano-isourea Derivatives in Specific Guanidinylation Reactions [3][4]
| Amine Substrate | Guanidinylating Agent | Product | Yield (%) |
| 4-(Thiomethyl)-5-methylimidazole | N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine | Cimetidine | 80-81 |
| 2-Chloroethylamine | Dimethylcyano-imidodithiocarbonate** | N-cyano-N'-(2-chloroethyl)-S-methyl-isothiourea | - |
| Methylamine | N-cyano-N'-(2-chloroethyl)-O-methylisourea | N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine | - |
*Derivative of this compound. **Precursor for N-cyano-isourea synthesis.
Experimental Protocols
Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (General Procedure)
A solution of the amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is treated with N,N'-Di-Boc-N''-triflylguanidine (1.05 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) at room temperature. The reaction mixture is stirred for a period ranging from a few hours to overnight, monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water or a mild aqueous acid, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Guanidinylation using N-cyano-isourea Derivatives (Example from Patent Literature for Cimetidine Synthesis)[3]
To a solution of 4-(thiomethyl)-5-methylimidazole hydrochloride in methanol, sodium hydroxide and a phase-transfer catalyst (e.g., triethylbenzylammonium chloride) are added. N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine in methanol is then added dropwise. The reaction mixture is stirred for several hours at room temperature. The solvent is evaporated, and the residue is taken up in a suitable solvent for crystallization (e.g., isopropanol) to yield the desired guanidine product.
Mandatory Visualization
Caption: Generalized reaction pathways for guanidinylation.
Caption: Simplified experimental workflows for guanidinylation.
Conclusion
The choice between this compound and N,N'-Di-Boc-N''-triflylguanidine for guanidinylation depends heavily on the specific research or development goal.
N,N'-Di-Boc-N''-triflylguanidine stands out as a highly versatile and reactive reagent suitable for a wide range of academic and discovery applications. Its ability to efficiently guanidinylate diverse amines under mild conditions, coupled with extensive documentation, makes it a reliable choice for the synthesis of novel guanidine-containing compounds.
This compound and its derivatives appear to be effective reagents for specific, targeted syntheses, particularly in an industrial setting where processes are highly optimized for a single substrate. While it may be a more cost-effective option for large-scale synthesis of a particular molecule, the lack of comprehensive data on its general reactivity and substrate scope makes it a less predictable choice for exploratory chemical synthesis.
Researchers are encouraged to consider the trade-offs between the well-established, broad applicability of N,N'-Di-Boc-N''-triflylguanidine and the potential for process-specific efficiency of this compound when designing their synthetic strategies.
References
The Strategic Advantage of N-Cyano-N,O-dimethylisourea in Modern Synthesis: A Comparative Analysis
In the landscape of synthetic organic chemistry, particularly in the construction of guanidine-containing molecules vital to drug discovery and development, the choice of a guanylation reagent is a critical decision that influences yield, purity, and overall efficiency. Among the diverse array of available reagents, N-Cyano-N,O-dimethylisourea emerges as a compelling option, offering distinct advantages over classical and contemporary alternatives. This guide provides a comprehensive comparison of this compound with other common guanylation reagents, supported by available experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in their synthetic strategies.
Performance Comparison of Guanylation Reagents
The efficacy of a guanylation reagent is assessed based on several factors including reaction yield, substrate scope, reaction conditions, and the toxicity of reagents and byproducts. Historically, methods employing mercury salts such as mercuric chloride (HgCl₂) with a thiourea were common but are now largely abandoned due to extreme toxicity. Modern reagents have focused on overcoming these limitations.
While specific quantitative data for this compound is not extensively reported in publicly available literature, its reactivity can be inferred from its close structural analog, N-Cyano-N',S-dimethylisothiourea. These reagents are valued for their ability to act as electrophilic sources for the cyanamide moiety, which readily reacts with amines to form guanidines. A key advantage of the isourea variant is the generation of a non-toxic and volatile methanol byproduct, simplifying purification.
Below is a comparative summary of this compound (with performance inferred from its S-methyl analog) and other widely used guanylation reagents.
| Reagent/Method | Typical Yield (%) | Substrate Scope | Reaction Conditions | Key Advantages | Disadvantages |
| This compound | Good to Excellent (inferred) | Primary and secondary amines | Mild, often room temperature | Non-toxic byproducts (methanol), good reactivity, stable reagent. | Limited direct literature data. |
| Mukaiyama's Reagent with Thiourea | 21 - 92% | Broad: primary, secondary, anilines | Room temperature to mild heating | Avoids heavy metals, good yields for various amines. | Reagent can be moisture sensitive, purification of byproduct can be necessary. |
| EDCI with Thiourea | 78 - 88% | Primary and secondary amines | Room temperature | Water-soluble carbodiimide allows for easy byproduct removal. | Can be expensive for large-scale synthesis. |
| HgCl₂ with Thiourea | ~90% | Broad | Often 0°C to room temperature | High yields. | Highly toxic mercury waste. |
| N,N'-Di-Boc-S-methylisothiourea | High | Broad | Mild | Stable, crystalline solid; Boc groups allow for orthogonal protection. | Requires a subsequent deprotection step. |
| Iodine-catalyzed with N,N'-di-Boc-thiourea | 40 - 99% | Primary anilines, including sterically hindered ones | Room temperature | Metal-free, useful for challenging substrates. | Requires an oxidant (TBHP). |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and adaptation in a research setting. Below are representative protocols for guanylation reactions using alternative, well-documented reagents that can serve as a benchmark for designing experiments with this compound.
General Procedure for Guanylation using this compound (Proposed)
To a solution of the primary or secondary amine (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF at room temperature is added this compound (1.1 equiv.). The reaction mixture is stirred at room temperature for 2-24 hours, monitoring by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N'-cyanoguanidine derivative.
Experimental Protocol for Guanylation using Mukaiyama's Reagent
To a solution of the thiourea (1.0 equiv.) and the amine (1.1 equiv.) in anhydrous DMF (0.5 M) at room temperature is added Mukaiyama's reagent (1.2 equiv.) in one portion. The reaction mixture is stirred for the time indicated by TLC analysis (typically 2-12 hours). The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Experimental Protocol for Guanylation using EDCI
A solution of the thiourea (1.0 equiv.), the amine (1.1 equiv.), and EDCI (1.2 equiv.) in CH₂Cl₂ (0.2 M) is stirred at room temperature for 48 hours. The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to yield the desired guanidine.
Reaction Mechanism and Workflow
The synthetic utility of this compound lies in its electrophilic character, which facilitates the nucleophilic attack of an amine. The general workflow for a guanylation reaction is a straightforward process, often involving simple mixing of reagents and purification.
Caption: General experimental workflow for the synthesis of N'-cyanoguanidines.
The proposed mechanism involves the activation of the isourea by the cyano group, making the imine carbon highly electrophilic. An amine then attacks this carbon, leading to a tetrahedral intermediate which subsequently eliminates methanol to furnish the N'-cyanoguanidine product.
Caption: Proposed reaction mechanism for guanylation with this compound.
Conclusion
This compound represents a valuable, albeit less documented, reagent for the synthesis of N'-cyanoguanidines. Its primary advantages lie in the presumed generation of non-toxic and easily removable byproducts, contributing to greener and more efficient synthetic processes. While direct comparative data remains scarce, the performance of its analogs suggests it is a potent alternative to traditional and other modern guanylation reagents. For researchers in drug development, where the guanidine moiety is a prevalent pharmacophore, exploring the use of this compound could lead to streamlined and more environmentally benign synthetic routes. Further investigation and publication of its reactivity profile are warranted to fully establish its position in the synthetic chemist's toolkit.
Spectroscopic Profile of N-Cyano-N,O-dimethylisourea: A Comparative Analysis with Alternative Cyanating Agents
For Immediate Release
A detailed spectroscopic analysis of N-Cyano-N,O-dimethylisourea is presented, alongside a comparative guide to alternative cyanating agents, cyanogen bromide and dimethyl cyanamide. This guide offers researchers, scientists, and drug development professionals a comprehensive look at the spectral characteristics of these compounds, supported by predicted and experimental data. Due to a lack of publicly available experimental spectra for this compound, this guide provides predicted data based on established spectroscopic principles and computational models.
Introduction
This compound is a potentially valuable reagent in organic synthesis, offering a less hazardous alternative to reagents like cyanogen bromide for the introduction of a cyano group. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and mechanistic studies. This guide provides an in-depth comparison of its predicted spectral data with the experimental data of two common cyanating agents: cyanogen bromide, a highly reactive but toxic gas, and dimethyl cyanamide, a simpler liquid-phase reagent.
Comparative Spectroscopic Data
The following tables summarize the key predicted and experimental spectroscopic data for this compound, cyanogen bromide, and dimethyl cyanamide.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Functional Groups | Predicted/Experimental Peak Position (cm⁻¹) | Notes |
| This compound | C≡N (Cyano) | ~2220-2260 | Predicted. The exact position is influenced by the electronic environment of the isourea backbone. |
| C=N (Imino) | ~1640-1690 | Predicted. Characteristic of the isourea C=N bond. | |
| C-O (Ether) | ~1050-1250 | Predicted. Represents the C-O single bond of the methoxy group. | |
| Cyanogen Bromide | C≡N (Cyano) | ~2200[1][2][3] | Experimental. A strong, sharp absorption. |
| C-Br (Carbon-Bromine) | ~500-600[1] | Experimental. Typically in the far-IR region. | |
| Dimethyl Cyanamide | C≡N (Cyano) | ~2220 | Experimental. Strong absorption characteristic of the nitrile group. |
| C-N (Alkyl-N) | ~1000-1250 | Experimental. C-N stretching vibrations. |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Nucleus | Predicted/Experimental Chemical Shift (δ, ppm) | Notes |
| This compound | ¹H | ~3.8 (s, 3H, O-CH₃) | Predicted. Singlet for the O-methyl protons. |
| ~3.0 (s, 3H, N-CH₃) | Predicted. Singlet for the N-methyl protons. | ||
| ¹³C | ~160 (C=N) | Predicted. Quaternary carbon of the imino group. | |
| ~115 (C≡N) | Predicted. Quaternary carbon of the cyano group. | ||
| ~55 (O-CH₃) | Predicted. Carbon of the O-methyl group. | ||
| ~35 (N-CH₃) | Predicted. Carbon of the N-methyl group. | ||
| Cyanogen Bromide | ¹H | N/A | No protons present. |
| ¹³C | ~110-120 | The ¹³C signal can be broad due to quadrupolar relaxation from the adjacent bromine and nitrogen atoms. | |
| Dimethyl Cyanamide | ¹H | ~2.9 (s, 6H) | Experimental. A single peak for the two equivalent methyl groups. |
| ¹³C | ~118 (C≡N) | Experimental.[4] Quaternary carbon of the cyano group. | |
| ~37 (N-(CH₃)₂) | Experimental.[4] Carbon of the two equivalent methyl groups. |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) m/z | Predicted/Experimental Key Fragments (m/z) and Neutral Losses | Notes |
| This compound | 113 | 98 [M-CH₃]⁺, 82 [M-OCH₃]⁺, 71 [M-C≡N]⁺, 57 [M-C₂H₂N₂]⁺ | Predicted. Fragmentation is expected to involve the loss of methyl and methoxy radicals, as well as the cyano group. |
| Cyanogen Bromide | 105/107 | 79/81 [Br]⁺, 26 [CN]⁺ | Experimental.[5] The molecular ion peak appears as a doublet due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. |
| Dimethyl Cyanamide | 70 | 55 [M-CH₃]⁺, 42 [N(CH₃)₂]⁺ | Experimental. The molecular ion is observed, with a prominent fragment corresponding to the loss of a methyl group. |
Experimental Protocols
Standard spectroscopic techniques would be employed for the analysis of this compound.
Infrared (IR) Spectroscopy: A sample of the compound would be analyzed using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet or Attenuated Total Reflectance (ATR) could be used. The spectrum would be recorded over a range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be referenced to tetramethylsilane (TMS).
Mass Spectrometry (MS): Mass spectra would be obtained using a mass spectrometer with electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI). For EI, the sample would be introduced into the ion source, and the resulting fragments analyzed by a mass analyzer (e.g., quadrupole or time-of-flight).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel cyanating agent like this compound.
Caption: Workflow for Spectroscopic Characterization.
This guide provides a foundational spectroscopic comparison for researchers working with this compound and other cyanating agents. The presented data and protocols are intended to facilitate the identification and characterization of these important chemical entities in a research and development setting.
References
Comparative Guide to HPLC Analysis of N-Cyano-N,O-dimethylisourea Reaction Mixtures
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of N-Cyano-N,O-dimethylisourea and related compounds in a typical reaction mixture. The primary method detailed is Reversed-Phase HPLC (RP-HPLC), a widely applicable technique for a broad range of analyte polarities.[1][2] As a comparative alternative, Hydrophilic Interaction Liquid Chromatography (HILIC) is presented, which is particularly advantageous for the retention and separation of highly polar compounds.
Overview of Analytical Challenges
The analysis of this compound reaction mixtures requires a robust chromatographic method capable of separating the target analyte from unreacted starting materials and potential byproducts. Key components in a typical reaction mixture may include:
-
This compound: The desired product.
-
A Carbodiimide Reagent (e.g., N,N'-Diisopropylcarbodiimide - DIC): A common reagent in isourea synthesis.
-
Methanol: A reactant for the formation of the O-methyl group.
-
N-Cyanoguanidine: A potential precursor or byproduct.
-
Urea Byproduct (e.g., N,N'-Diisopropylurea): Formed from the hydration of the carbodiimide.
The challenge lies in the differing polarities of these compounds, necessitating a versatile separation technique.
Comparative HPLC Data
The following tables summarize the expected quantitative data from the analysis of a hypothetical reaction mixture using both RP-HPLC and HILIC methodologies.
Table 1: Reversed-Phase HPLC (RP-HPLC) Separation Data
| Compound | Retention Time (min) | Peak Area (mAU*s) | Resolution (Rs) |
| Methanol | 1.8 | 150.2 | - |
| N-Cyanoguanidine | 2.5 | 320.5 | 2.1 |
| This compound | 4.2 | 850.1 | 4.5 |
| N,N'-Diisopropylurea | 6.8 | 210.7 | 5.2 |
| N,N'-Diisopropylcarbodiimide (DIC) | 8.1 | 55.4 | 2.8 |
Table 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Data
| Compound | Retention Time (min) | Peak Area (mAU*s) | Resolution (Rs) |
| N,N'-Diisopropylcarbodiimide (DIC) | 2.1 | 54.9 | - |
| N,N'-Diisopropylurea | 2.9 | 212.3 | 2.5 |
| This compound | 5.5 | 848.9 | 6.1 |
| N-Cyanoguanidine | 8.2 | 319.8 | 5.8 |
| Methanol | 10.5 | 149.7 | 4.3 |
Experimental Protocols
Detailed methodologies for the two compared HPLC techniques are provided below.
Proposed Method: Reversed-Phase HPLC (RP-HPLC)
This method is recommended as the primary approach due to its versatility and robustness in separating compounds with a range of polarities.[1][3]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 60% B
-
10-12 min: 60% B
-
12-13 min: 60% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is a suitable alternative, particularly if the reaction mixture contains highly polar species that are poorly retained by RP-HPLC.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Silica-based with a polar stationary phase (e.g., Amide, Diol), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Acetonitrile with 0.1% Formic acid.
-
Mobile Phase B: Water with 0.1% Formic acid.
-
Gradient:
-
0-2 min: 95% A
-
2-12 min: 95% to 70% A
-
12-14 min: 70% A
-
14-15 min: 70% to 95% A
-
15-18 min: 95% A
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Visualized Workflow
The following diagram illustrates the logical workflow for selecting the appropriate HPLC method for the analysis of this compound reaction mixtures.
Caption: HPLC method selection workflow.
References
NMR Characterization of N-Cyano-N,O-dimethylisourea Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of N-Cyano-N,O-dimethylisourea and its derivatives. Due to the limited availability of public domain experimental data for this specific compound, this document presents a detailed, hypothetical NMR analysis based on established principles and data from structurally related molecules. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering expected spectral data, detailed experimental protocols for characterization, and a comparison with alternative analytical techniques.
Introduction
This compound is a small organic molecule with potential applications in medicinal chemistry and as a building block in organic synthesis. Its structure combines a cyano group, an isourea backbone, and two methyl groups in distinct chemical environments (N-methyl and O-methyl). NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide will focus on the expected ¹H and ¹³C NMR spectral data for this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on typical chemical shift ranges for similar functional groups.[1][2][3][4]
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH ₃ | 3.0 - 3.4 | Singlet | 3H |
| O-CH ₃ | 3.8 - 4.2 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C N | 115 - 120 |
| N-C H₃ | 30 - 35 |
| O-C H₃ | 55 - 60 |
| C =N (Isourea) | 150 - 160 |
Experimental Protocols
This section outlines the methodologies for the synthesis and NMR characterization of this compound.
Synthesis of this compound
A plausible synthetic route to this compound could involve the reaction of O-methylisourea with a cyanogen halide, followed by N-methylation. A general procedure is outlined below:
-
Cyanation of O-Methylisourea: O-Methylisourea hydrochloride or sulfate salt is neutralized with a suitable base (e.g., sodium hydroxide or potassium carbonate) in an appropriate solvent like methanol or acetonitrile. The resulting free O-methylisourea is then reacted with a cyanating agent such as cyanogen bromide at a controlled temperature (e.g., 0-10 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
N-methylation: Upon completion of the cyanation reaction, a methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture along with a base (e.g., potassium carbonate) to facilitate the methylation of the nitrogen atom. The reaction is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up to remove inorganic salts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to yield pure this compound.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 to 4096) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Visualization of Key Information
The following diagrams illustrate the molecular structure and a general workflow for NMR characterization.
References
Purity Assessment of Synthesized N-Cyano-N,O-dimethylisourea: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing N-Cyano-N,O-dimethylisourea as a key intermediate, ensuring its purity is paramount for the reliability and reproducibility of synthetic outcomes. This guide provides a comparative overview of analytical methodologies for the purity assessment of this compound, contrasting it with a common alternative, N-Cyano-N',S-dimethylisothiourea. This document outlines detailed experimental protocols and presents comparative data to aid in the selection of appropriate analytical techniques and alternative reagents.
Introduction to this compound and Its Alternatives
This compound is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is centered around the cyanoguanidine core, making it a valuable building block in the construction of more complex molecules. A common alternative and structural analog is N-Cyano-N',S-dimethylisothiourea, where the O-methyl group is replaced by a sulfur-linked methyl group. This substitution can influence the compound's reactivity, stability, and impurity profile.
The choice between these reagents can depend on specific reaction conditions, desired outcomes, and the downstream tolerance for particular impurities. A thorough understanding of the purity of these reagents is therefore essential.
Comparative Purity Analysis
The purity of synthesized this compound and its analogue can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the main component and detecting impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide structural confirmation and identification of byproducts.
Table 1: Comparative Purity Data of this compound and N-Cyano-N',S-dimethylisothiourea
| Parameter | This compound | N-Cyano-N',S-dimethylisothiourea |
| Appearance | White to off-white crystalline solid | White to Almost white powder to crystal[2] |
| Molecular Formula | C4H7N3O[1] | C4H7N3S[2] |
| Molecular Weight | 113.12 g/mol [1] | 129.18 g/mol [2] |
| Purity (HPLC) | >98.0% (typical) | >98.0% (N)[2] |
| Melting Point | Not available | 202-203 °C (lit.)[3] |
| Key Impurities | Unreacted starting materials, hydrolysis products | Unreacted starting materials, oxidation products |
Note: The data for this compound is based on typical expected values for a synthesized research-grade compound, as specific public data is limited. The data for the S-methyl analogue is derived from commercially available product information.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be adaptable for routine purity assessment in a research or quality control laboratory.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative analysis of this compound and the detection of potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural confirmation of the target molecule and the identification of structurally related impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected signals for this compound: singlets for the two methyl groups.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected signals: peaks corresponding to the methyl carbons, the isourea carbon, and the cyano carbon.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to help identify unknown impurities based on their mass-to-charge ratio and fragmentation patterns.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically suitable for these compounds.
-
Analysis Mode: Full scan mode to determine the molecular ion peak. Tandem MS (MS/MS) can be used to induce fragmentation and aid in structural elucidation.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile and infuse it directly into the mass spectrometer.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for the synthesis and purity assessment of this compound and the comparative analysis with its S-methyl analog.
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Comparative analysis of this compound and its S-methyl analog.
Discussion of Potential Impurities
The synthesis of this compound can potentially lead to several impurities. The most common are likely unreacted starting materials, such as a precursor like O-methylisourea and a cyanating agent. Additionally, hydrolysis of the product can occur in the presence of water, leading to the corresponding urea derivative. In the case of N-Cyano-N',S-dimethylisothiourea, the sulfur atom is susceptible to oxidation, which could lead to sulfoxide or sulfone impurities. Careful control of reaction conditions and purification steps are crucial to minimize these byproducts.
Conclusion
The purity assessment of synthesized this compound is a critical step to ensure the quality and consistency of subsequent chemical transformations. A multi-technique approach employing HPLC, NMR, and MS provides a comprehensive purity profile. When considering alternatives like N-Cyano-N',S-dimethylisothiourea, a similar analytical strategy should be employed to understand its specific impurity profile. The protocols and comparative data presented in this guide offer a robust framework for researchers and drug development professionals to effectively evaluate the purity of these important synthetic intermediates.
References
Benchmarking N-Cyano-N,O-dimethylisourea: A Comparative Guide for Researchers
In the landscape of synthetic chemistry and drug development, the choice of reagents is paramount to achieving desired outcomes with efficiency and precision. This guide provides a comparative analysis of N-Cyano-N,O-dimethylisourea against other isourea derivatives, offering researchers, scientists, and drug development professionals a data-driven overview of its potential applications and performance. While direct, comprehensive comparative studies on this compound are not extensively documented in publicly available literature, this guide synthesizes available information on related compounds and general reaction classes to provide a useful benchmark.
Physicochemical Properties
A fundamental understanding of a reagent's physical and chemical properties is the first step in evaluating its suitability for a given transformation. The table below summarizes the key properties of this compound and a structurally related analogue, N-Cyano-N',S-dimethylisothiourea.
| Property | This compound | N-Cyano-N',S-dimethylisothiourea |
| Molecular Formula | C₄H₇N₃O | C₄H₇N₃S |
| Molecular Weight | 113.12 g/mol | 129.18 g/mol |
| Appearance | - (Data not available) | Powder to crystal[1] |
| Solubility | - (Data not available) | Soluble in organic solvents (ethers, alcohols), sparingly soluble in water. |
Applications in Synthesis
Isoureas and their derivatives are versatile intermediates and reagents in organic synthesis, primarily utilized for alkylation, esterification, and the formation of guanidines.
Guanylation Reactions
The synthesis of guanidines is a critical transformation in medicinal chemistry, as the guanidinium group is a common feature in many biologically active molecules. Isoureas, particularly S-alkylisothioureas, are well-established reagents for the guanylation of amines. The reactivity of N-cyanoisoureas in this context is of significant interest.
While specific data on this compound as a guanylating agent is scarce, the general mechanism involves the nucleophilic attack of an amine on the electrophilic carbon of the isourea, followed by the elimination of a leaving group (e.g., methanol). The cyano group is expected to enhance the electrophilicity of the isourea carbon, potentially leading to faster reaction rates compared to non-cyano analogues.
Logical Workflow for Guanylation using this compound:
Caption: Proposed workflow for the guanylation of amines using this compound.
A variety of reagents are available for guanylation, each with its own advantages and disadvantages. A comparative table of common guanylating agents is presented below to provide context for the potential performance of this compound.
| Guanylating Agent | Activating Agent Required | Reaction Conditions | Scope |
| S-Methylisothiourea | Often used as a salt (e.g., sulfate) | Basic conditions | Broad |
| N,N'-Di-Boc-S-methylisothiourea | Mercury(II) chloride or other activators | Mild | Broad, protected product |
| 1H-Pyrazole-1-carboxamidine | None | Mild | Broad, unprotected product |
| Cyanamide | Acid or Lewis acid catalyst | Varies | Broad |
Researchers considering this compound for guanylation would need to perform initial screening experiments to determine optimal conditions and compare its reactivity and yield against these established methods.
Experimental Protocols (Hypothetical)
Given the lack of specific literature protocols for this compound, a general procedure for a guanylation reaction is proposed below based on established methodologies for similar reagents. This protocol should be considered a starting point for optimization.
General Protocol for the Guanylation of a Primary Amine:
-
Reaction Setup: To a solution of the primary amine (1.0 mmol) in a suitable aprotic solvent (e.g., acetonitrile, THF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add a base if necessary (e.g., triethylamine, 1.2 mmol).
-
Reagent Addition: Add this compound (1.1 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired guanidine.
Experimental Workflow Diagram:
Caption: A generalized workflow for a guanylation experiment.
Signaling Pathways and Drug Development
While there is no direct evidence of this compound being involved in specific signaling pathways, the guanidinium group it helps to synthesize is a key pharmacophore in numerous drugs. For instance, the arginine-vasopressin pathway involves ligands that contain a guanidinium group. The ability to efficiently synthesize diverse guanidine-containing molecules is therefore of high importance in drug discovery.
Simplified Arginine-like Moiety Interaction with a Receptor:
Caption: Interaction of a guanidinium group with a receptor.
Conclusion
This compound presents itself as a potentially valuable reagent in organic synthesis, particularly for the construction of guanidine moieties. Its enhanced electrophilicity due to the cyano group could offer advantages in terms of reaction kinetics. However, a clear lack of direct comparative studies necessitates further experimental investigation to fully elucidate its performance characteristics against established reagents. The hypothetical protocols and workflows provided in this guide are intended to serve as a foundation for such future research, enabling a more comprehensive understanding of this promising isourea derivative. Researchers are encouraged to conduct their own benchmarking studies to determine the optimal applications for this compound within their specific research contexts.
References
Navigating the Labyrinth of Amine Functionalization: A Comparative Guide to the Selectivity of N-Cyano-N,O-dimethylisourea in Complex Molecules
For researchers, synthetic chemists, and professionals in drug development, the selective modification of amine groups in complex, polyfunctional molecules is a critical challenge. The guanidinium moiety, a common feature in many biologically active compounds, often requires a guanylation reaction for its introduction. N-Cyano-N,O-dimethylisourea has emerged as a reagent in this field, but its performance, particularly its selectivity, warrants a thorough comparison with other established methods.
This guide provides an objective comparison of this compound with alternative guanylation reagents, supported by available experimental data and detailed methodologies. We will delve into the chemoselectivity of these reagents, offering insights into their reactivity profiles towards various functional groups, which is paramount when working with intricate molecular architectures.
The Guanylation Challenge: A Balancing Act of Reactivity and Selectivity
The introduction of a guanidinyl group is a common strategy to enhance the biological activity of a molecule. However, in the presence of multiple nucleophilic sites, such as primary and secondary amines, hydroxyl groups, and thiols, achieving selective guanylation of the desired amine can be a formidable task. The choice of the guanylation reagent is therefore crucial and depends on a delicate balance between its reactivity and its ability to discriminate between different functional groups.
This compound: A Profile
This compound belongs to the class of activated isoureas. The presence of the electron-withdrawing cyano group enhances the electrophilicity of the carbon atom of the isourea, making it susceptible to nucleophilic attack by amines. The general mechanism involves the addition of an amine to the isourea, followed by the elimination of O-methylisourea to form the desired guanidine.
While specific, direct comparative studies on the selectivity of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from its structural analogues, such as O-alkyl-N-cyanoisoureas and N-cyano-S-methylisothioureas. These reagents are known to react readily with primary and secondary amines.
A Comparative Analysis of Guanylation Reagents
To provide a clear performance benchmark, we will compare this compound with two widely used classes of guanylation reagents: pyrazole-carboxamidines and protected triflylguanidines.
| Reagent Class | General Structure | Reactivity | Selectivity Profile (General) | Byproducts |
| N-Cyano-O-alkylisoureas | R-O-C(=N-CN)-NHR' | High | Generally good for amines over hydroxyls and thiols. May show limited selectivity between primary and secondary amines. | O-Alkylisourea |
| Pyrazole-carboxamidines | (Pyrazole)-C(=NH)-NH2·HCl | Moderate to High | Excellent selectivity for primary amines over secondary amines. Generally unreactive towards hydroxyls and thiols under standard conditions. | Pyrazole |
| N,N'-Di-Boc-N''-triflylguanidine | Boc-NH-C(=NTf)-NH-Boc | High | Good selectivity for primary and secondary amines. Can be tuned by reaction conditions. Generally unreactive towards hydroxyls and thiols. | Triflic acid, Boc-protected urea |
Table 1. High-level comparison of different classes of guanylation reagents.
Experimental Data: A Look at Selectivity in Action
Garnering precise, side-by-side quantitative data for the selectivity of this compound against its counterparts on a single complex substrate is challenging due to the lack of such specific studies in the literature. However, we can compile and compare reported yields and selectivities from different studies on substrates with competing functional groups.
Scenario 1: Guanylation of a Substrate with Primary and Secondary Amines
| Reagent | Substrate | Desired Product | Yield of Desired Product | Notes |
| Hypothetical this compound | Molecule with 1° and 2° amine | Guanylation at 1° amine | Moderate to Good | Potential for competing reaction at the 2° amine. |
| 1H-Pyrazole-1-carboxamidine hydrochloride | Molecule with 1° and 2° amine | Guanylation at 1° amine | Excellent | High selectivity for the less sterically hindered primary amine. |
| N,N'-Di-Boc-N''-triflylguanidine | Molecule with 1° and 2° amine | Guanylation at 1° or 2° amine | Good to Excellent | Selectivity can be influenced by stoichiometry and reaction conditions. |
Table 2. Comparison of expected outcomes for the guanylation of a poly-aminated substrate.
Scenario 2: Guanylation in the Presence of Hydroxyl Groups
| Reagent | Substrate | Desired Product | Yield of Desired Product | Notes |
| Hypothetical this compound | Amino alcohol | Guanylation at amine | Good | Generally chemoselective for the more nucleophilic amine over the hydroxyl group. |
| 1H-Pyrazole-1-carboxamidine hydrochloride | Amino alcohol | Guanylation at amine | Excellent | Highly chemoselective for the amine. |
| N,N'-Di-Boc-N''-triflylguanidine | Amino alcohol | Guanylation at amine | Excellent | Highly chemoselective for the amine. |
Table 3. Comparison of expected outcomes for the guanylation of an amino alcohol.
Experimental Protocols: A Practical Guide
Detailed and reproducible experimental protocols are essential for the successful application of these reagents.
Protocol 1: General Procedure for Guanylation using an O-Alkyl-N-cyanoisourea (Adapted for this compound)
-
Dissolution: Dissolve the amine substrate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Reagent Addition: Add this compound (1.1-1.5 eq.) to the solution at room temperature.
-
Base (Optional): For amine salts, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2-2.0 eq.) to liberate the free amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired guanidine.
Protocol 2: Guanylation of a Primary Amine using 1H-Pyrazole-1-carboxamidine hydrochloride
-
Dissolution: Dissolve the primary amine substrate (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Reagent and Base Addition: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq.) and a tertiary amine base such as DIPEA (2.0 eq.).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography or recrystallization.
Protocol 3: Guanylation using N,N'-Di-Boc-N''-triflylguanidine
-
Dissolution: Dissolve the amine substrate (1.0 eq.) in anhydrous DCM.
-
Reagent and Base Addition: Add N,N'-Di-Boc-N''-triflylguanidine (1.05 eq.) and triethylamine (1.5 eq.).
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Visualizing the Reaction Landscape
To better understand the reaction pathways and decision-making process in selecting a guanylation reagent, the following diagrams are provided.
Caption: A decision workflow for selecting a guanylation reagent.
Caption: Generalized mechanism of guanylation with an O-alkyl-N-cyanoisourea.
Conclusion: Making an Informed Choice
The selection of a guanylation reagent for complex molecules is a nuanced decision that hinges on the specific substrate and the desired selectivity.
-
This compound and its analogues are highly reactive reagents suitable for a broad range of amines. However, their selectivity between different amine types may be limited.
-
1H-Pyrazole-1-carboxamidine hydrochloride stands out for its exceptional selectivity for primary amines, making it the reagent of choice when this specific transformation is required in the presence of secondary amines or other nucleophiles.
-
N,N'-Di-Boc-N''-triflylguanidine offers a combination of high reactivity and good general selectivity, with the added advantage of introducing a protected guanidine that can be deprotected in a subsequent step.
For researchers and drug development professionals, a careful evaluation of the substrate's functional group landscape is the first and most critical step. When high selectivity for primary amines is paramount, pyrazole-based reagents are a reliable choice. For general guanylation with high reactivity, N,N'-Di-Boc-N''-triflylguanidine provides a robust and well-documented option. While this compound may offer a potent solution for guanylation, further systematic studies are needed to fully delineate its selectivity profile in the context of complex and diverse molecular structures.
Safety Operating Guide
Personal protective equipment for handling N-Cyano-N,O-dimethylisourea
Essential Safety and Handling Guide for N-Cyano-N,O-dimethylisourea
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for handling this compound, a compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety information for the closely related analogue, N-Cyano-N',S-dimethylisothiourea, and general safety protocols for cyano- and isourea-containing compounds.
Hazard Summary
Based on data for the analogous compound N-Cyano-N',S-dimethylisothiourea, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[2][3] High-temperature decomposition may produce toxic gases.[4]
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale & Best Practices |
| Hands | Unlined, chemical-resistant gloves (e.g., Nitrile, Neoprene).[5] | Prevents skin contact.[2] Check gloves for holes or leaks before use.[6] Dispose of single-use gloves immediately after handling the compound; do not reuse. For extensive handling, consider double-gloving. |
| Eyes/Face | Chemical safety goggles and a face shield.[7] | Protects against splashes and airborne particles.[7] Safety glasses must have side shields.[5] |
| Body | Laboratory coat. For larger quantities or risk of splashing, a chemical-resistant apron or coveralls (e.g., Tyvek suit) is recommended.[5] | Protects skin and personal clothing from contamination.[2] Contaminated clothing should be removed immediately and laundered separately before reuse.[2][6] |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood.[2] If dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[8] | Minimizes inhalation of harmful dust or vapors.[2] Ensure proper fit and training for respirator use.[6] |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available. The kit should contain absorbent materials appropriate for organic compounds.
Handling the Compound
-
Donning PPE: Before handling, put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Handle as a solid to avoid generating dust. If the compound is a fine powder, use techniques to minimize dust formation (e.g., careful scooping, not pouring from a height).
-
For solutions, conduct all transfers within the fume hood.
-
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2]
In Case of Exposure or Spill
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Do not allow the spilled material to enter drains or waterways.
-
Disposal Plan
-
Waste Collection: Collect all waste materials containing this compound (including contaminated PPE, absorbent materials from spills, and empty containers) in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[2] Do not dispose of it down the drain or in the regular trash.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. N-Cyano-N',O-dimethylisourea | Alzchem Group [alzchem.com]
- 2. N-CYANO-N',S-DIMETHYLISOTHIOUREA Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chembk.com [chembk.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
